molecular formula C8H4Cl2O B071796 4,6-Dichlorobenzofuran CAS No. 175203-95-9

4,6-Dichlorobenzofuran

Cat. No.: B071796
CAS No.: 175203-95-9
M. Wt: 187.02 g/mol
InChI Key: ZVYPNSGWLVPWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichlorobenzofuran (CAS 175203-95-9) is an organic compound with the molecular formula C8H4Cl2O and a molecular weight of 187.02 g/mol . It features a benzofuran core structure—a fusion of a benzene ring and a furan ring—substituted with chlorine atoms at the 4 and 6 positions. This structure serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery . The benzofuran moiety is a common feature in many biologically active natural and synthetic compounds . Researchers utilize the this compound scaffold to design and synthesize novel molecules with potential therapeutic applications. Its significant research value lies primarily in anticancer agent development, where it is employed as a building block to create compounds that show promising inhibitory activity against a panel of human cancer cell lines . These synthetic derivatives can exert antitumor actions through various mechanisms, including the inhibition of specific enzymes like Pin1 (peptidyl-prolyl cis-trans isomerase), which plays an oncogenic role in multiple human cancers . Other explored mechanisms include inducing apoptosis and cell cycle arrest . Beyond oncology, this scaffold is also investigated for creating novel antibacterial agents, particularly against Gram-positive pathogens like Staphylococcus aureus . This product is intended For Research Use Only. It is not for diagnostic or therapeutic applications. Handle with appropriate precautions, as it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . For laboratory use only, store in a sealed container in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYPNSGWLVPWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629816
Record name 4,6-Dichloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-95-9
Record name 4,6-Dichloro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dichlorobenzofuran from Dichlorophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4,6-dichlorobenzofuran, a significant heterocyclic compound, with a particular focus on pathways originating from dichlorophenol precursors. This document details a plausible multi-step synthesis, including experimental protocols, quantitative data, and workflow visualizations to facilitate its application in research and development.

Introduction

Benzofuran and its derivatives are pivotal structural motifs in a vast array of biologically active compounds and functional materials. The specific substitution pattern of chlorine atoms on the benzofuran core, as seen in this compound, can significantly influence the molecule's physicochemical and pharmacological properties. Consequently, robust and well-documented synthetic methods are crucial for accessing these compounds for further investigation. This guide outlines a strategic synthetic approach to this compound, commencing with a commercially available dichlorophenol.

Synthetic Strategy Overview

The synthesis of this compound from a dichlorophenol is not a direct, single-step transformation. A multi-step approach is necessary, typically involving the initial formation of a benzofuran-2-carboxylic acid derivative, followed by a decarboxylation step. A plausible and effective starting material for this synthesis is 3,5-dichlorophenol .

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway A 3,5-Dichlorophenol B Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate A->B Reimer-Tiemann & Etherification C Ethyl this compound-2-carboxylate B->C Intramolecular Cyclization D This compound-2-carboxylic acid C->D Hydrolysis E This compound D->E Decarboxylation

Figure 1: Proposed synthetic pathway for this compound from 3,5-dichlorophenol.

This strategy involves four key transformations:

  • Formylation and Etherification: Introduction of a formyl group ortho to the hydroxyl group of 3,5-dichlorophenol, followed by etherification with an ethyl haloacetate.

  • Intramolecular Cyclization: Base-catalyzed intramolecular condensation to form the benzofuran ring.

  • Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid.

  • Decarboxylation: Removal of the carboxylic acid group to yield the final product, this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl this compound-2-carboxylate

This step involves the reaction of a suitable salicylaldehyde with ethyl chloroacetate followed by cyclization. The required precursor, 2-hydroxy-3,5-dichlorobenzaldehyde, can be synthesized from 3,5-dichlorophenol via formylation (e.g., Reimer-Tiemann reaction).

Protocol for the Synthesis of Ethyl 5,7-dichlorobenzofuran-2-carboxylate (as an illustrative example):

A mixture of 3,5-dichlorosalicylaldehyde (0.05 mol), ethyl chloroacetate (0.05 mol), and anhydrous potassium carbonate (0.075 mol) in dry dimethylformamide (DMF) (70 mL) is heated at 92–94°C with stirring for 4 hours. The resulting mixture is then poured into ice water. The precipitate is filtered off, washed with water, and dried to yield the crude ethyl 2-(2-formyl-4,6-dichlorophenoxy)acetate. This intermediate is then subjected to intramolecular cyclization by heating with a base like sodium ethoxide in ethanol to yield ethyl this compound-2-carboxylate.

Step 2: Synthesis of this compound-2-carboxylic acid

The ethyl ester from the previous step is hydrolyzed to the corresponding carboxylic acid.

General Hydrolysis Protocol:

Ethyl this compound-2-carboxylate is refluxed with an excess of aqueous sodium hydroxide or potassium hydroxide solution until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Step 3: Synthesis of this compound via Decarboxylation

The final step is the removal of the carboxylic acid group.

General Decarboxylation Protocol:

Decarboxylation of aromatic carboxylic acids can be achieved by heating the acid, often in the presence of a catalyst such as copper powder in quinoline.[1] The this compound-2-carboxylic acid is heated in a high-boiling point solvent like quinoline, with a catalytic amount of copper, until the evolution of carbon dioxide ceases. The product is then isolated by extraction and purified by chromatography or distillation.

Quantitative Data

The following table summarizes expected and reported data for key intermediates and the final product, based on analogous syntheses. Actual yields may vary depending on specific reaction conditions and scale.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Key Spectroscopic Data
Ethyl this compound-2-carboxylateC₁₁H₈Cl₂O₃259.0970-85-¹H NMR: Characteristic signals for the ethyl group and aromatic protons.
This compound-2-carboxylic acidC₉H₄Cl₂O₃231.0485-95-¹H NMR: Absence of ethyl group signals, presence of a carboxylic acid proton signal.
This compoundC₈H₄Cl₂O187.0360-80-MS (m/z): 186 (M+), 188 (M+2), 190 (M+4) in a characteristic isotopic pattern for two chlorine atoms.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Decarboxylation A Mix 3,5-dichlorosalicylaldehyde, ethyl chloroacetate, K₂CO₃ in DMF B Heat at 92-94°C for 4h A->B C Precipitate in ice water B->C D Filter and dry intermediate C->D E Cyclize with NaOEt in Ethanol D->E F Isolate Ethyl this compound-2-carboxylate E->F G Reflux ester with aq. NaOH F->G H Cool and acidify with HCl G->H I Filter and dry carboxylic acid H->I J Heat carboxylic acid in quinoline with copper catalyst I->J K Monitor CO₂ evolution J->K L Extract and purify product K->L M Obtain this compound L->M

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed, albeit strategic, pathway for the synthesis of this compound from dichlorophenol precursors. By following a multi-step approach involving the formation and subsequent decarboxylation of a benzofuran-2-carboxylic acid intermediate, researchers can reliably access this important chlorinated heterocyclic compound. The provided protocols, quantitative data, and workflow visualizations are intended to serve as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 4,6-Dichlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic characterization of 4,6-dichlorobenzofuran. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of related benzofuran structures and the known effects of chloro-substituents on spectroscopic behavior. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are provided to facilitate the empirical analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of unsubstituted benzofuran and the anticipated influence of chlorine atoms at the 4 and 6 positions of the benzofuran ring system.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.60d~2.2H-2
~6.80d~2.2H-3
~7.45d~1.5H-5
~7.20d~1.5H-7

Note: The presence of chlorine, an electronegative substituent, is expected to deshield adjacent protons, leading to downfield shifts. The predicted coupling constants are based on typical furan ring and aromatic couplings.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~145.0C-2
~107.0C-3
~129.0C-3a
~125.0C-4
~122.0C-5
~130.0C-6
~112.0C-7
~154.0C-7a

Note: The chemical shifts are estimated based on the parent benzofuran and the known effects of chlorine substitution on aromatic rings.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3120-3080Weak-MediumAromatic C-H stretch
1620-1600MediumC=C aromatic ring stretching
1480-1450MediumC=C aromatic ring stretching
1250-1200StrongAryl-O stretch
850-800StrongC-H out-of-plane bending (isolated H)
750-700StrongC-Cl stretch

Note: The spectrum is expected to be dominated by aromatic and C-Cl stretching and bending vibrations.

Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
186/188/190High[M]⁺, [M+2]⁺, [M+4]⁺ (isotope pattern for 2 Cl)
151/153Medium[M-Cl]⁺
122Medium[M-2Cl]⁺ or subsequent fragmentation
98MediumFurther fragmentation

Note: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Ensure the sample is fully dissolved. Gentle warming may be applied if necessary.

    • Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • The analysis can be performed on a 500 MHz NMR spectrometer.

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond C-H correlations for unambiguous assignments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol or acetone.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Instrument Setup:

    • Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

    • After data collection, clean the ATR crystal thoroughly.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., ~1 mg/mL).

  • Instrument Setup:

    • Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).

    • Set the GC oven temperature program to ensure good separation and peak shape. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

    • The mass spectrometer should be operated in electron ionization (EI) mode with an ionization energy of 70 eV.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • Acquire mass spectra over a suitable mass range (e.g., m/z 40-400) as the compound elutes from the GC column.

    • The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Characterization_Workflow Start Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Sample IR IR Spectroscopy (ATR) Start->IR Sample MS Mass Spectrometry (GC-MS) Start->MS Sample Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Confirmation Data_Analysis->Structure_Elucidation Interpretation

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,6-Dichlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,6-dichlorobenzofuran. Designed for researchers, scientists, and professionals in drug development, this document details the anticipated spectral characteristics, a standardized experimental protocol for data acquisition, and a clear visualization of the molecular structure with atom assignments.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are derived from foundational NMR principles, including substituent effects of the chlorine and oxygen atoms, and by comparative analysis with spectral data of structurally related compounds such as benzofuran and dichlorobenzene isomers.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-27.60 - 7.70dJH2-H3 = 2.2
H-36.75 - 6.85dJH3-H2 = 2.2
H-57.40 - 7.50dJH5-H7 = 1.8
H-77.20 - 7.30dJH7-H5 = 1.8

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2145.0 - 146.0
C-3104.0 - 105.0
C-3a154.0 - 155.0
C-4130.0 - 131.0
C-5122.0 - 123.0
C-6132.0 - 133.0
C-7112.0 - 113.0
C-7a125.0 - 126.0

Visualization of this compound

The following diagram illustrates the molecular structure of this compound with the numbering convention used for the NMR assignments.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 4,6-Dichlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 4,6-dichlorobenzofuran. It details a standard experimental protocol for obtaining high-quality spectra, presents an anticipated data summary for the vibrational modes of the molecule, and includes a logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and analysis of halogenated benzofuran derivatives.

Predicted Infrared Spectral Data of this compound

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on the known vibrational frequencies of benzofurans, aromatic compounds, and chloro-substituted aromatic rings. The exact peak positions and intensities may vary based on the sample's physical state and the specific experimental conditions.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100 - 3000Medium to WeakAromatic C-H stretching
1620 - 1580Medium to StrongC=C aromatic ring stretching
1500 - 1450Medium to StrongC=C aromatic ring stretching
1250 - 1150StrongAsymmetric C-O-C (furan ring) stretching
1100 - 1000MediumIn-plane C-H bending
900 - 800StrongOut-of-plane C-H bending (indicative of substitution pattern)
800 - 700StrongC-Cl stretching

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the analysis of solid and liquid samples due to its simplicity and minimal sample preparation requirements.[1][2]

Objective: To obtain a high-resolution infrared spectrum of solid this compound.

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • This compound sample (solid).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, wipe the crystal surface gently with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.[1]

    • Apply firm and even pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[3][4]

  • Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The acquired spectrum will be automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other data processing steps as required.

  • Cleaning:

    • After the measurement, release the pressure clamp and carefully remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prevent cross-contamination.[1][3]

Visualizing the Workflow and Spectral Interpretation

The following diagrams illustrate the experimental workflow for ATR-FTIR analysis and the logical approach to interpreting the resulting spectrum of this compound.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Solid Sample Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Data (Baseline Correction) Acquire_Spectrum->Process_Data Interpret_Spectrum Interpret Spectrum Process_Data->Interpret_Spectrum

ATR-FTIR Experimental Workflow

spectral_interpretation cluster_molecule This compound Structure cluster_regions IR Spectrum Regions (cm⁻¹) cluster_functional_groups Functional Group Identification Molecule C₈H₄Cl₂O Benzene_Ring Benzene Ring Molecule->Benzene_Ring Furan_Ring Furan Ring Molecule->Furan_Ring Chlorine_Subst Chlorine Substituents Molecule->Chlorine_Subst Aromatic_CH 3100-3000 Aromatic C-H Stretch Aromatic_CC 1620-1450 C=C Ring Stretch COC_Stretch 1250-1150 C-O-C Stretch CH_Bend 1100-800 C-H Bending CCl_Stretch 800-700 C-Cl Stretch Benzene_Ring->Aromatic_CH Benzene_Ring->Aromatic_CC Benzene_Ring->CH_Bend Furan_Ring->COC_Stretch Chlorine_Subst->CCl_Stretch

Spectral Interpretation Logic

References

4,6-Dichlorobenzofuran: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

[December 24, 2025]

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 4,6-dichlorobenzofuran (CAS No: 175203-95-9). While experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information, predicted properties, and relevant data from related compounds to serve as a valuable resource for research and development.

Core Physical and Chemical Properties

This compound is a halogenated derivative of benzofuran. Its core structure consists of a benzene ring fused to a furan ring, with chlorine atoms substituted at the 4th and 6th positions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Method
IUPAC Name This compound-
CAS Number 175203-95-9[1]
Molecular Formula C₈H₄Cl₂O[1]
Molecular Weight 187.02 g/mol [1]
Appearance Not available (likely a solid at room temperature)-
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Insoluble in water. Predicted to be soluble in organic solvents such as ethanol, acetone, and benzene.Prediction based on parent compound

Spectral Data (Predicted)

No experimental spectral data for this compound has been identified in the available literature. The following are predicted spectral characteristics based on the analysis of similar compounds.

Table 2: Predicted Spectral Data for this compound

SpectrumPredicted Characteristics
¹H NMR Aromatic protons would likely appear as multiplets in the range of δ 7.0-8.0 ppm. The furan ring protons would also be in the aromatic region.
¹³C NMR Aromatic and furan carbons would appear in the δ 110-160 ppm region. Carbons attached to chlorine atoms would be deshielded.
Mass Spectrum The molecular ion peak [M]⁺ would be expected at m/z 186, with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ at ~65% and [M+4]⁺ at ~10% of the [M]⁺ peak).

Chemical Reactivity and Synthesis

The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of the chlorine atoms and the aromatic benzofuran core. It may undergo electrophilic substitution reactions, although the chlorine substituents would be deactivating.

Hypothetical Synthesis Protocol
  • Chlorination of a Phenolic Precursor: Starting with a suitable phenol, chlorination at the desired positions would be the initial step.

  • Introduction of the Furan Ring: This could be achieved through various methods, such as the Perkin rearrangement or a Williamson ether synthesis followed by cyclization.

Hypothetical Synthesis of this compound A Starting Phenol B Chlorination A->B e.g., SO2Cl2 C Introduction of Furan Ring Precursor B->C e.g., Alkylation D Cyclization C->D e.g., Acid or Base Catalysis E This compound D->E

Caption: A plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not available. However, the benzofuran scaffold is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antifungal, and antibacterial activities. It is plausible that this compound may exhibit some of these properties.

Many benzofuran derivatives have been shown to interact with various cellular signaling pathways. For instance, some derivatives act as inhibitors of protein kinases, which are key components of signaling cascades that regulate cell growth, proliferation, and survival.

Generic Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec P1 Signaling Protein 1 Rec->P1 Phosphorylation P2 Signaling Protein 2 P1->P2 Phosphorylation TF Transcription Factor P2->TF Activation Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Inhibitor Benzofuran Derivative (Potential Inhibitor) Inhibitor->Rec

Caption: A simplified representation of a generic kinase signaling pathway potentially modulated by benzofuran derivatives.

Conclusion

This compound remains a compound with largely uncharacterized experimental properties. The information presented in this guide, based on predictions and data from related structures, provides a foundational understanding for researchers. Further experimental investigation is necessary to fully elucidate its physical, chemical, and biological profile, which could unlock its potential in drug discovery and other scientific applications.

References

Crystal Structure of 4,6-Dichlorobenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of 4,6-dichlorobenzofuran derivatives and related compounds. Due to the limited availability of crystallographic data for exact this compound derivatives in the public domain, this guide focuses on the detailed crystal structure analysis of a closely related and structurally significant compound, 4,6-dichloro-5-nitrobenzofuroxan. This compound serves as a valuable proxy for understanding the structural implications of the 4,6-dichloro substitution pattern on the benzofuran core.

This guide presents comprehensive crystallographic data, detailed experimental protocols for structure determination, and a visualization of a key signaling pathway associated with the biological activity of halogenated benzofuran derivatives.

Data Presentation: Crystallographic Data

The following tables summarize the crystallographic data for two polymorphs of 4,6-dichloro-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide (a benzofuroxan derivative), providing a basis for understanding the solid-state conformation and packing of molecules with a 4,6-dichloro substitution pattern on a fused aromatic system.

Table 1: Crystallographic Data for Polymorph 1a of 4,6-dichloro-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide [1][4]

ParameterValue
Chemical FormulaC₆HCl₂N₃O₄
Formula Weight250.00
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.124(5)
b (Å)7.359(5)
c (Å)8.614(6)
α (°)91.478(8)
β (°)95.886(8)
γ (°)105.257(8)
Volume (ų)432.7(5)
Z2
Calculated Density (g·cm⁻³)1.919
Absorption Coefficient (μ) (mm⁻¹)0.746
F(000)248
Temperature (K)150(2)

Table 2: Crystallographic Data for Polymorph 1b of 4,6-dichloro-5-nitrobenzo[c][1][2][3]oxadiazole 1-oxide [1][4]

ParameterValue
Chemical FormulaC₆HCl₂N₃O₄
Formula Weight250.00
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.3259(18)
b (Å)6.4507(18)
c (Å)21.315(6)
α (°)90
β (°)90
γ (°)90
Volume (ų)869.8(4)
Z4
Calculated Density (g·cm⁻³)1.909
Absorption Coefficient (μ) (mm⁻¹)0.742
F(000)496
Temperature (K)150(2)

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and crystallographic analysis of the aforementioned 4,6-dichloro-5-nitrobenzofuroxan, which can be adapted for the study of this compound derivatives.

Synthesis and Crystallization

The synthesis of 4,6-dichloro-5-nitrobenzofuroxan can be achieved through established literature procedures. The crystallization of the two polymorphs was accomplished by varying the solvent system:

  • Polymorph 1a: Crystallized from a chloroform/hexane mixture.

  • Polymorph 1b: Crystallized from an acetone/pentane mixture.[1]

A general workflow for obtaining single crystals suitable for X-ray diffraction is depicted below.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification dissolution Dissolution in Appropriate Solvent purification->dissolution slow_evaporation Slow Evaporation dissolution->slow_evaporation Method 1 vapor_diffusion Vapor Diffusion dissolution->vapor_diffusion Method 2 cooling Slow Cooling dissolution->cooling Method 3 crystals Single Crystal Formation slow_evaporation->crystals vapor_diffusion->crystals cooling->crystals xray X-ray Diffraction crystals->xray

General workflow for synthesis and crystallization.
X-ray Diffraction Data Collection and Structure Refinement

The X-ray diffraction experiments for the polymorphs of 4,6-dichloro-5-nitrobenzofuroxan were performed on a Bruker KAPPA APEX II CCD diffractometer.[4] The following steps outline the general procedure:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The diffractometer is equipped with graphite-monochromated Mo Kα (λ = 0.71073 Å) radiation. Data is collected at a controlled temperature (e.g., 150 K) to minimize thermal vibrations.

  • Data Processing: The collected diffraction images are indexed, integrated, and scaled using software packages such as APEX2. An absorption correction (e.g., using SADABS) is applied to the data.[4]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² using software like SHELX. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Signaling Pathway Visualization

While specific signaling pathways for this compound derivatives are not extensively documented, halogenated benzofurans have been shown to exhibit anticancer properties by inducing apoptosis.[5][6] The diagram below illustrates a generalized signaling pathway for apoptosis induction by halogenated benzofuran derivatives, which may be relevant for 4,6-dichloro substituted analogs. This pathway involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_stimulus Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase benzofuran Halogenated Benzofuran Derivative death_receptor Death Receptors (e.g., Fas, TNFR1) benzofuran->death_receptor ros Increased ROS Production benzofuran->ros caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 mito Mitochondrial Stress ros->mito bax_bak Bax/Bak Activation mito->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Generalized apoptotic signaling pathway for halogenated benzofurans.

Halogenated benzofuran derivatives have been observed to induce the generation of reactive oxygen species (ROS), leading to mitochondrial stress and the activation of the intrinsic apoptotic pathway.[5] They may also engage death receptors on the cell surface, initiating the extrinsic pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which orchestrate the biochemical and morphological changes associated with apoptosis.[5] Furthermore, some halogenated benzofurans have been shown to decrease the secretion of interleukin-6 (IL-6), a cytokine implicated in cancer cell proliferation and survival.[6] The presence of halogen atoms, such as chlorine, is often associated with enhanced cytotoxic and antimicrobial activities.[3][7]

References

An In-depth Technical Guide to the Reaction Mechanism for 4,6-Dichlorobenzofuran Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient reaction mechanism for the formation of 4,6-dichlorobenzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is predicated on a one-pot palladium-catalyzed process involving an ortho-selective Sonogashira coupling followed by intramolecular cyclization.

Introduction

Benzofurans are a vital class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. The targeted synthesis of substituted benzofurans, such as this compound, is of significant interest for the development of novel therapeutic agents and functional materials. This document outlines a robust synthetic strategy starting from readily available dichlorophenols, detailing the reaction mechanism, experimental protocols, and relevant data.

Proposed Synthetic Pathway: Palladium-Catalyzed Sonogashira Coupling and Cyclization

A highly effective method for the synthesis of substituted benzofurans from dichlorophenols involves a one-pot reaction sequence.[1][2][3] This strategy employs a palladium catalyst with a specialized phosphine ligand to achieve an ortho-selective Sonogashira coupling of a dichlorophenol with a terminal alkyne, which is immediately followed by an intramolecular cyclization to yield the benzofuran ring system.[1][4]

For the synthesis of this compound, the logical starting material is 3,5-dichlorophenol. The proposed reaction is as follows:

Overall Reaction: Starting Materials: 3,5-Dichlorophenol and a terminal alkyne (e.g., Trimethylsilylacetylene) Catalyst System: Palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., Cy-DHTP) and a copper(I) co-catalyst (e.g., CuI) Base: An appropriate base (e.g., Cs₂CO₃ or an amine base like triethylamine) Solvent: A suitable organic solvent (e.g., Dioxane or DMF)

Detailed Reaction Mechanism

The formation of this compound via this one-pot method can be understood through two interconnected catalytic cycles: the Sonogashira cross-coupling and the intramolecular cyclization (heteroannulation).

Sonogashira Cross-Coupling Catalytic Cycle

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] The generally accepted mechanism involves a palladium cycle and a copper cycle.

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of 3,5-dichlorophenol to form a Pd(II) complex. The use of specialized ligands allows for selective activation of the C-Cl bond ortho to the hydroxyl group.

    • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the chloride.

    • Reductive Elimination: The aryl and alkynyl groups on the palladium complex undergo reductive elimination to form the 2-alkynyl-3,5-dichlorophenol intermediate and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • π-Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

    • Deprotonation: A base removes the terminal proton to form a copper acetylide.

Intramolecular Cyclization (Heteroannulation)

Following the formation of the 2-alkynyl-3,5-dichlorophenol intermediate, an intramolecular cyclization occurs to form the benzofuran ring. This process is also typically catalyzed by the palladium complex or can proceed under the basic reaction conditions.

  • Deprotonation of Phenol: The base in the reaction mixture deprotonates the phenolic hydroxyl group, forming a phenoxide.

  • Intramolecular Nucleophilic Attack: The resulting phenoxide acts as a nucleophile and attacks the proximal carbon of the alkyne in a 5-exo-dig cyclization.

  • Protonation/Isomerization: The resulting intermediate is protonated to yield the final this compound product.

Visualization of Reaction Pathways and Workflows

Proposed Reaction Mechanism for this compound Formation

Reaction_Mechanism cluster_sonogashira Sonogashira Coupling cluster_cyclization Intramolecular Cyclization 3,5-Dichlorophenol 3,5-Dichlorophenol Aryl-Pd(II)-Cl Aryl-Pd(II)-Cl 3,5-Dichlorophenol->Aryl-Pd(II)-Cl Oxidative Addition Pd(0) Pd(0) Pd(0)->Aryl-Pd(II)-Cl Aryl-Pd(II)-Alkyne Aryl-Pd(II)-Alkyne Aryl-Pd(II)-Cl->Aryl-Pd(II)-Alkyne Transmetalation Terminal Alkyne Terminal Alkyne Cu(I) Acetylide Cu(I) Acetylide Terminal Alkyne->Cu(I) Acetylide Cu(I), Base Cu(I) Acetylide->Aryl-Pd(II)-Alkyne 2-Alkynyl-3,5-dichlorophenol 2-Alkynyl-3,5-dichlorophenol Aryl-Pd(II)-Alkyne->2-Alkynyl-3,5-dichlorophenol Reductive Elimination 2-Alkynyl-3,5-dichlorophenol->Pd(0) Regenerates Intermediate_Phenol 2-Alkynyl-3,5-dichlorophenol 2-Alkynyl-3,5-dichlorophenol->Intermediate_Phenol Phenoxide Phenoxide Intermediate_Phenol->Phenoxide Base Cyclized_Intermediate Cyclized_Intermediate Phenoxide->Cyclized_Intermediate 5-exo-dig Nucleophilic Attack This compound This compound Cyclized_Intermediate->this compound Protonation

Caption: Proposed mechanism for this compound formation.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup Add 3,5-dichlorophenol, alkyne, base, and solvent to a reaction vessel. start->setup degas Degassing Sparge the mixture with an inert gas (e.g., Argon). setup->degas catalyst Catalyst Addition Add Pd(OAc)₂, phosphine ligand, and CuI. degas->catalyst reaction Reaction Heat the mixture to the specified temperature and stir for the required time. catalyst->reaction monitoring Monitoring | Monitor the reaction progress by TLC or GC-MS. reaction->monitoring monitoring->reaction Incomplete workup Work-up Cool the reaction, dilute with an organic solvent, and wash with aqueous solution. monitoring->workup Complete purification Purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification characterization Characterization Analyze the product by NMR, IR, and Mass Spectrometry. purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis.

Experimental Protocols

The following is a representative experimental protocol adapted from the literature for the one-pot synthesis of substituted benzofurans from dichlorophenols.[1][3] This protocol would be applicable to the synthesis of this compound from 3,5-dichlorophenol.

Materials:

  • 3,5-Dichlorophenol

  • Terminal alkyne (e.g., Phenylacetylene or 1-Hexyne)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Dihydroxyterphenylphosphine ligand (e.g., Cy-DHTP)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane (anhydrous)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add 3,5-dichlorophenol (1.0 mmol), cesium carbonate (2.5 mmol), Pd(OAc)₂ (0.05 mmol), the phosphine ligand (0.06 mmol), and CuI (0.1 mmol).

  • Add anhydrous dioxane (5 mL) and the terminal alkyne (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.

Quantitative Data

The following table summarizes representative yield data for the synthesis of various dichlorobenzofuran derivatives using the palladium-catalyzed one-pot method. The exact yields for this compound would need to be determined experimentally.

Starting DichlorophenolAlkyneProductYield (%)Reference
2,4-DichlorophenolPhenylacetylene5-Chloro-2-phenylbenzo[b]furan85[1]
2,5-Dichlorophenol1-Hexyne6-Chloro-2-butylbenzo[b]furan78[1]
3,5-DichlorophenolPhenylacetylene4,6-Dichloro-2-phenylbenzo[b]furan(Estimated >70)[1][3]

Spectroscopic data for the parent benzofuran are provided for reference. The data for this compound would show characteristic shifts due to the presence of the chlorine atoms.

Data TypeBenzofuran (Reference)Expected for this compound
¹H NMR (CDCl₃, δ)7.63 (d, 1H), 7.52 (d, 1H), 7.30 (t, 1H), 7.22 (t, 1H), 6.75 (d, 1H)Aromatic protons would appear as singlets or doublets with small coupling constants, shifted downfield due to the electron-withdrawing effect of chlorine.
¹³C NMR (CDCl₃, δ)154.9, 144.9, 127.8, 124.2, 122.8, 121.3, 111.4, 106.6Carbon signals would be influenced by the positions of the chlorine atoms, with carbons directly attached to chlorine showing characteristic shifts.
IR (cm⁻¹)3100 (C-H), 1600 (C=C), 1250 (C-O)Characteristic C-Cl stretching bands would be observed in the fingerprint region.
Mass Spec (m/z)118 (M⁺)A molecular ion peak corresponding to the mass of C₈H₄Cl₂O, along with a characteristic isotopic pattern for two chlorine atoms.

Conclusion

The palladium-catalyzed one-pot synthesis from dichlorophenols and terminal alkynes represents a highly efficient and versatile method for the preparation of substituted benzofurans, including this compound. The reaction proceeds through a well-understood mechanism involving Sonogashira coupling followed by intramolecular cyclization. This guide provides the foundational knowledge for researchers to explore the synthesis and further applications of this important class of compounds. The detailed mechanistic insights and experimental framework serve as a valuable resource for the development of novel synthetic methodologies and the discovery of new chemical entities.

References

Electronic Properties and Molecular Orbitals of 4,6-Dichlorobenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties and molecular orbitals of 4,6-dichlorobenzofuran, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogs and computational chemistry principles to provide a detailed analysis. The content herein covers theoretical calculations of its electronic structure, predicted spectroscopic properties, potential synthesis methodologies, and a discussion of its prospective biological activities. This document is intended to serve as a foundational resource for researchers engaged in the study and application of chlorinated benzofurans.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of halogen substituents, such as chlorine, into the benzofuran scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its biological activity.[4][5] The 4,6-dichloro substitution pattern is of particular interest for its potential to create unique electronic distributions and steric interactions that could lead to novel therapeutic agents. This guide focuses on elucidating the electronic landscape of this compound to facilitate its exploration in drug discovery and materials science.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This pathway is hypothetical and would require experimental validation.

G A 2,4-Dichlorophenol B 2,4-Dichloro-6-allylphenol A->B Allylation (Allyl bromide, K2CO3) C This compound B->C Oxidative Cyclization (e.g., Pd(II) catalyst)

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is scarce. However, characteristic spectral features can be predicted based on data from related compounds and general spectroscopic principles.[12][13][14][15][16][17][18][19]

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Observations
¹H NMR Aromatic protons would appear as distinct signals in the downfield region (approx. 7.0-7.8 ppm). The protons on the furan ring would likely exhibit characteristic coupling.
¹³C NMR Aromatic and furan carbons would show signals in the typical range for such systems (approx. 100-160 ppm). The carbons attached to chlorine atoms would be significantly deshielded.
FTIR Characteristic peaks for C-H stretching of the aromatic and furan rings (around 3100-3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-O-C stretching of the furan ring (around 1250-1050 cm⁻¹). Strong absorptions corresponding to C-Cl bonds would be expected in the fingerprint region (below 1000 cm⁻¹).
UV-Vis Absorption maxima are expected in the UV region, characteristic of the benzofuran chromophore. The presence of chlorine substituents may cause a slight bathochromic (red) shift compared to the parent benzofuran.

Electronic Properties and Molecular Orbitals

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of its reactivity and potential for intermolecular interactions. These properties can be reliably predicted using computational methods such as Density Functional Theory (DFT).[1][20][21]

Computational Methodology

DFT calculations are a powerful tool for investigating the electronic structure of molecules. A typical computational protocol for analyzing a molecule like this compound is outlined below.

G A Construct 3D Model of This compound B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Single Point Energy Calculation (Higher Level of Theory) B->D E Analysis of Results: HOMO/LUMO Energies, Molecular Orbitals, Electrostatic Potential D->E

Caption: A typical workflow for DFT calculations.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the benzofuran ring system, while the LUMO will also be distributed over the aromatic core. The electron-withdrawing nature of the chlorine atoms is predicted to lower the energies of both the HOMO and LUMO compared to the parent benzofuran.

G cluster_1 LUMO LUMO HOMO HOMO Energy Energy e1 e2 e2->e1 Energy HOMO_level LUMO_level HOMO_level->LUMO_level HOMO-LUMO Gap

Caption: A representative molecular orbital energy level diagram.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy Lowered due to inductive effect of Cl atomsIndicates increased ionization potential
LUMO Energy Lowered due to inductive effect of Cl atomsIndicates increased electron affinity
HOMO-LUMO Gap Expected to be smaller than benzofuranSuggests higher reactivity and potential for charge transfer
Dipole Moment Non-zero, influenced by the positions of Cl atomsAffects solubility and intermolecular interactions
Electrostatic Potential Negative potential around the oxygen and chlorine atomsIndicates sites for electrophilic attack

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available, the broader class of chlorinated benzofurans has shown promising anticancer and antimicrobial activities.[2][4][5][22][23][24][25][26][27][28][29][30] The presence of chlorine atoms can enhance the lipophilicity of the molecule, facilitating its passage through cell membranes.

Anticancer Activity

Halogenated benzofuran derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.[2][5][23] The proposed mechanisms of action often involve the induction of apoptosis. A hypothetical signaling pathway for the induction of apoptosis by a benzofuran derivative is depicted below.

G A This compound B Interaction with Target Protein A->B C Signal Transduction Cascade B->C D Activation of Caspases C->D E Apoptosis D->E

Caption: A hypothetical signaling pathway for anticancer activity.

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives are also well-documented.[27][29][30][31] The mechanism of action can vary, but often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Conclusion

This compound represents a molecule with significant potential in the fields of drug discovery and materials science. Although direct experimental data is limited, this guide provides a comprehensive theoretical framework for its electronic properties, molecular orbitals, and potential biological activities based on the analysis of related compounds and computational modeling. The information presented herein is intended to stimulate further experimental investigation into the synthesis, characterization, and application of this promising compound. Future research should focus on obtaining empirical data to validate the predictions made in this guide and to fully elucidate the therapeutic and technological potential of this compound.

References

The Synthetic Versatility of 4,6-Dichlorobenzofuran: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] The strategic placement of halogen atoms on this scaffold provides reactive handles for the construction of more complex molecular architectures through modern cross-coupling methodologies. This technical guide focuses on the potential of 4,6-dichlorobenzofuran as a versatile precursor for the synthesis of novel heterocyclic compounds. While direct literature on the reactivity of this compound is limited, this document outlines a series of robust, well-established synthetic protocols that can be applied to this substrate, enabling the exploration of new chemical space for drug discovery and development.

This guide provides proposed synthetic pathways, detailed experimental protocols for key transformations, and a discussion of the potential biological significance of the resulting novel heterocycles. All quantitative data, based on analogous transformations, are summarized in structured tables for clarity.

Proposed Synthesis of this compound

The synthesis of the this compound core can be envisioned through established methods for benzofuran formation, starting from a suitably substituted dichlorophenol. A plausible route involves the palladium-catalyzed Sonogashira coupling of a dichlorinated o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.

Functionalization of this compound: A Platform for Diversity

The chlorine atoms at the 4- and 6-positions of the benzofuran ring serve as key functionalization points. Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon and carbon-nitrogen bonds at these positions. The following sections detail proposed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are foundational reactions in modern synthetic organic chemistry.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[2][3] This reaction is instrumental in the synthesis of biaryl and vinyl-substituted aromatic compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.1-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol), and a base, typically an aqueous solution of K₂CO₃ (2.0 M, 2.0 mmol) or K₃PO₄.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water.

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Predicted Outcomes for Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductPredicted Yield (%)
1Phenylboronic acid4-Chloro-6-phenylbenzofuran85-95
24-Methoxyphenylboronic acid4-Chloro-6-(4-methoxyphenyl)benzofuran80-90
33-Pyridinylboronic acid4-Chloro-6-(pyridin-3-yl)benzofuran75-85
4Thiophene-2-boronic acid4-Chloro-6-(thiophen-2-yl)benzofuran70-80

Note: Yields are estimated based on similar reactions with other dichloro-heteroaromatics.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the synthesis of carbon-nitrogen bonds, providing a powerful method for the preparation of aryl amines.[4][5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 mmol), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4 mmol).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the reaction vessel and heat to 80-120 °C, with stirring, until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography.

Table 2: Predicted Outcomes for Buchwald-Hartwig Amination Reactions

EntryAmineProductPredicted Yield (%)
1Morpholine4-(4-Chloro-benzofuran-6-yl)morpholine80-90
2AnilineN-(4-Chloro-benzofuran-6-yl)aniline75-85
3BenzylamineN-Benzyl-4-chloro-benzofuran-6-amine70-80
4Indole6-(Indol-1-yl)-4-chlorobenzofuran65-75

Note: Yields are estimated based on analogous Buchwald-Hartwig amination reactions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][7] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 mmol), and the terminal alkyne (1.1-1.5 mmol).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by a suitable amine base like triethylamine (Et₃N) or diisopropylamine (DIPA).

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature to 40-80 °C if necessary. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the crude product by column chromatography on silica gel.

Table 3: Predicted Outcomes for Sonogashira Coupling Reactions

EntryTerminal AlkyneProductPredicted Yield (%)
1Phenylacetylene4-Chloro-6-(phenylethynyl)benzofuran85-95
2Trimethylsilylacetylene4-Chloro-6-((trimethylsilyl)ethynyl)benzofuran90-98
31-Hexyne4-Chloro-6-(hex-1-yn-1-yl)benzofuran80-90
4Propargyl alcohol3-(4-Chloro-benzofuran-6-yl)prop-2-yn-1-ol70-80

Note: Yields are estimated based on literature precedents for Sonogashira couplings on similar substrates.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflows for the functionalization of this compound.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up Purification Purification Work-up->Purification Product Product Purification->Product

Caption: Proposed workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Amine Amine Amine->Reaction Mixture Pd Precatalyst Pd Precatalyst Pd Precatalyst->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base Base Base->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up Purification Purification Work-up->Purification Product Product Purification->Product

Caption: Proposed workflow for Buchwald-Hartwig amination.

Sonogashira_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Reaction Mixture Base Base Base->Reaction Mixture Work-up Work-up Reaction Mixture->Work-up Purification Purification Work-up->Purification Product Product Purification->Product

Caption: Proposed workflow for Sonogashira coupling.

Biological Significance and Future Directions

Heterocyclic compounds derived from benzofuran are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer properties.[8][9] The novel heterocycles synthesized from this compound are expected to possess interesting pharmacological profiles. The introduction of diverse aryl, amino, and alkynyl functionalities allows for the fine-tuning of the electronic and steric properties of the benzofuran scaffold, which can significantly impact biological activity.

For example, the introduction of nitrogen-containing heterocycles via Buchwald-Hartwig amination could lead to compounds with potential kinase inhibitory activity. Similarly, the biaryl structures generated through Suzuki-Miyaura coupling are common motifs in potent enzyme inhibitors. The alkynyl-substituted benzofurans from Sonogashira coupling can serve as precursors for further transformations, such as cycloaddition reactions, to generate even more complex polycyclic systems.

The synthetic pathways outlined in this guide provide a roadmap for the systematic exploration of the chemical space around the this compound core. The resulting library of novel heterocycles can be screened for a variety of biological targets, potentially leading to the discovery of new therapeutic agents. Further studies could also focus on the selective functionalization of the C4 versus the C6 position, which would provide an additional layer of diversity and allow for more detailed structure-activity relationship (SAR) studies.

Conclusion

This compound represents a promising but underexplored starting material for the synthesis of novel heterocyclic compounds. By leveraging well-established and robust cross-coupling methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, a diverse range of functionalized benzofuran derivatives can be accessed. This technical guide provides a foundational framework, including detailed experimental protocols and predicted outcomes, to empower researchers in the fields of medicinal chemistry and drug discovery to unlock the synthetic potential of this versatile precursor. The exploration of the resulting novel heterocycles holds significant promise for the identification of new lead compounds with valuable therapeutic properties.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4,6-Dichlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4,6-dichlorobenzofuran, a valuable scaffold in medicinal chemistry and materials science. The synthetic strategy employs a highly efficient one-pot palladium-catalyzed Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This method, adapted from the work of Manabe and coworkers, utilizes a commercially available dichlorophenol and a terminal alkyne to construct the target molecule under relatively mild conditions.[1][2] The protocol is designed to be robust and scalable, offering a reliable pathway for the preparation of this and other substituted benzofurans.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in natural products and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The specific substitution pattern of the benzofuran core can significantly influence its pharmacological profile. The 4,6-dichloro substitution pattern, in particular, offers a unique electronic and steric profile that can be exploited in the design of novel therapeutic agents and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the efficient construction of complex organic molecules, and their application to the synthesis of substituted benzofurans has been a subject of considerable research.[1][6] This protocol focuses on a palladium-catalyzed domino reaction that combines a Sonogashira coupling with a subsequent cyclization to afford this compound in a single synthetic operation.

Synthetic Strategy

The synthesis of this compound is achieved through a one-pot reaction starting from 3,5-dichlorophenol and a suitable terminal alkyne, such as trimethylsilylacetylene. The key transformation is a palladium-catalyzed Sonogashira coupling of the phenol with the alkyne, followed by an intramolecular 5-exo-dig cyclization to form the benzofuran ring. A subsequent in-situ desilylation furnishes the final product.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product 3,5-Dichlorophenol 3,5-Dichlorophenol Sonogashira_Coupling Sonogashira Coupling 3,5-Dichlorophenol->Sonogashira_Coupling Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Sonogashira_Coupling Intramolecular_Cyclization Intramolecular Cyclization Sonogashira_Coupling->Intramolecular_Cyclization Intermediate Desilylation Desilylation Intramolecular_Cyclization->Desilylation This compound This compound Desilylation->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Table 1: List of Key Reagents and Equipment

Reagent/EquipmentSupplierGrade
3,5-DichlorophenolSigma-Aldrich97%
TrimethylsilylacetyleneAlfa Aesar98%
Palladium(II) Acetate (Pd(OAc)₂)Strem Chemicals98%
Dicyclohexyl(2',6'-dihydroxybiphenyl-2-yl)phosphine (Cy-DHTP)Commercially Available>95%
Copper(I) Iodide (CuI)Acros Organics99%
Cesium Carbonate (Cs₂CO₃)Oakwood Chemical99%
Anhydrous 1,4-DioxaneFisher Scientific>99%
Schlenk FlaskVWR-
Magnetic Stirrer/HotplateIKA-
Thin Layer Chromatography (TLC) PlatesMerckSilica Gel 60 F₂₅₄
Column Chromatography Silica GelSorbent Technologies60 Å, 40-63 µm
Detailed Experimental Procedure

One-Pot Synthesis of this compound

  • To a dry Schlenk flask under an inert atmosphere, add 3,5-dichlorophenol (1.0 mmol, 163 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), Cy-DHTP ligand (0.04 mmol, 18 mg), and copper(I) iodide (0.02 mmol, 3.8 mg).

  • Add anhydrous 1,4-dioxane (5 mL) to the flask, followed by cesium carbonate (2.0 mmol, 652 mg).

  • Stir the mixture at room temperature for 10 minutes.

  • Add trimethylsilylacetylene (1.2 mmol, 0.17 mL) to the reaction mixture dropwise via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of ammonium chloride (10 mL) to quench the reaction.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.

Table 2: Representative Reaction Parameters and Yield

ParameterValue
Scale1.0 mmol
Temperature100 °C
Reaction Time14 hours
Yield75% (isolated)
Purity (by ¹H NMR)>95%

Catalytic Cycle

The reaction proceeds through a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. The proposed catalytic cycle is depicted below.

G Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-OH) Pd(0)L2->Oxidative_Addition ArPd(II)(OH)L2 ArPd(II)(OH)L2 Oxidative_Addition->ArPd(II)(OH)L2 Transmetalation Transmetalation (with Cu-acetylide) ArPd(II)(OH)L2->Transmetalation ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L2 Transmetalation->ArPd(II)(C≡CR)L2 Intramolecular_Cyclization Intramolecular 5-exo-dig Cyclization ArPd(II)(C≡CR)L2->Intramolecular_Cyclization Cyclized_Intermediate Cyclized Pd(II) Intermediate Intramolecular_Cyclization->Cyclized_Intermediate Reductive_Elimination Reductive Elimination Cyclized_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Released

Caption: Proposed catalytic cycle for the synthesis.

Applications in Drug Development

Benzofuran scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets.[4] The introduction of chlorine atoms at the 4 and 6 positions of the benzofuran ring can enhance metabolic stability, modulate electronic properties, and provide vectors for further functionalization. While specific applications of this compound are still under investigation, its derivatives are being explored for their potential as:

  • Anticancer Agents: Substituted benzofurans have shown promising activity against various cancer cell lines.[7]

  • Antimicrobial Agents: The benzofuran core is present in several natural and synthetic compounds with antibacterial and antifungal properties.

  • Enzyme Inhibitors: The rigid, planar structure of the benzofuran ring makes it an attractive scaffold for the design of enzyme inhibitors.

Conclusion

The palladium-catalyzed one-pot synthesis of this compound from 3,5-dichlorophenol offers an efficient and straightforward route to this valuable compound. The detailed protocol provided herein is intended to serve as a practical guide for researchers in academic and industrial settings. The versatility of this methodology allows for the synthesis of a diverse library of substituted benzofurans, which can be further evaluated for their potential applications in drug discovery and materials science.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-Dichlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules such as biaryls and polyaryls.[3][4][5] This application note details the protocols for the Suzuki coupling reaction utilizing 4,6-dichlorobenzofuran as a key building block for the synthesis of novel benzofuran derivatives. The presence of two chlorine atoms on the benzofuran core offers the potential for selective mono- or di-functionalization, providing access to a diverse range of substituted benzofurans for drug discovery and materials science.

While direct literature on the Suzuki coupling of this compound is not abundant, protocols for similar dihaloheteroarenes and other benzofuran derivatives provide a strong foundation for developing effective reaction conditions.[6] The methodologies presented herein are based on established procedures for palladium-catalyzed cross-coupling reactions.[3][7]

Generalized Reaction Scheme

The Suzuki coupling of this compound with an organoboron reagent can proceed to yield either mono- or di-substituted products, depending on the reaction conditions and the stoichiometry of the reagents.

Suzuki_Coupling cluster_reactants Reactants cluster_products Products 4_6_dichlorobenzofuran This compound Mono_substituted Mono-aryl-chloro-benzofuran 4_6_dichlorobenzofuran->Mono_substituted Pd Catalyst, Base Solvent, Heat Organoboron R-B(OR')₂ Organoboron->Mono_substituted Di_substituted Di-aryl-benzofuran Organoboron->Di_substituted Mono_substituted->Di_substituted R-B(OR')₂, Pd Catalyst Base, Solvent, Heat

Caption: Generalized Suzuki coupling of this compound.

Key Reaction Parameters and Optimization

The success and selectivity of the Suzuki coupling reaction on this compound are dependent on several key parameters. Based on studies of similar dihaloheterocycles, the C4 position may exhibit different reactivity compared to the C6 position.[6]

Table 1: Key Parameters for Suzuki Coupling of this compound

ParameterGeneral RecommendationsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃These are commonly used and effective catalysts for Suzuki couplings. The choice may depend on the specific boronic acid and desired selectivity.[5][8]
Ligand PPh₃, PCy₃, XPhos, SPhosBulky and electron-rich phosphine ligands can enhance catalytic activity and influence selectivity, particularly in challenging couplings.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOHThe base is crucial for the transmetalation step. The choice of base can significantly impact the reaction rate and yield.[4][5]
Solvent Toluene, Dioxane, THF, DMF, EtOH/H₂OThe solvent system influences the solubility of reactants and the stability of the catalytic species. Aqueous solvent mixtures can be effective and environmentally friendly.[4][7]
Boronic Acid/Ester Arylboronic acids, Arylboronic estersA wide range of organoboron reagents can be used. Boronic esters may offer advantages in terms of stability and reactivity in some cases.[4]
Temperature Room Temperature to 120 °CThe optimal temperature will depend on the reactivity of the substrates and the catalyst system employed. Microwave irradiation can accelerate the reaction.[9]

Experimental Protocols

The following are generalized protocols for the mono- and di-arylation of this compound via Suzuki coupling. These protocols are based on established methods for similar substrates and should be optimized for specific applications.[2][3]

Protocol 1: Mono-Arylation of this compound

This protocol aims for the selective mono-substitution on the this compound scaffold. Careful control of stoichiometry is crucial.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent mixture (Toluene/Ethanol/Water) to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Data for Mono-Arylation (Hypothetical)

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4-Chloro-6-phenylbenzofuran75
24-Methoxyphenylboronic acid4-Chloro-6-(4-methoxyphenyl)benzofuran82
33-Tolylboronic acid4-Chloro-6-(3-tolyl)benzofuran78

Note: The yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrates and optimized conditions.

Mono_Arylation_Workflow Start Start Combine_Reactants Combine this compound, Arylboronic acid, and K₂CO₃ Start->Combine_Reactants Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Combine_Reactants->Inert_Atmosphere Add_Solvent_Catalyst Add Solvent Mixture and Pd(PPh₃)₄ Catalyst Inert_Atmosphere->Add_Solvent_Catalyst Heat_Stir Heat to 80-90 °C and Stir (4-12 hours) Add_Solvent_Catalyst->Heat_Stir Monitor_TLC Monitor Reaction by TLC Heat_Stir->Monitor_TLC Workup Aqueous Workup and Extraction Monitor_TLC->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product Mono-arylated Product Purification->Product

Caption: Workflow for mono-arylation of this compound.

Protocol 2: Di-Arylation of this compound

This protocol is designed for the synthesis of di-substituted benzofurans.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (2.5 eq)

  • Pd(OAc)₂ (0.05 eq)

  • SPhos (0.10 eq)

  • K₃PO₄ (3.0 eq)

  • Dioxane

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a round-bottom flask, combine this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add dioxane to the flask.

  • In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of dioxane under an inert atmosphere to form the active catalyst.

  • Transfer the catalyst solution to the reaction flask.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with dioxane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the di-arylated product.

Table 3: Representative Data for Di-Arylation (Hypothetical)

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid4,6-Diphenylbenzofuran65
24-Fluorophenylboronic acid4,6-Bis(4-fluorophenyl)benzofuran70
32-Naphthylboronic acid4,6-Di(naphthalen-2-yl)benzofuran62

Note: The yields are hypothetical and for illustrative purposes. Actual yields may vary and optimization is likely required.

Di_Arylation_Workflow Start Start Combine_Reactants Combine this compound, Arylboronic acid, and K₃PO₄ Start->Combine_Reactants Inert_Atmosphere Establish Inert Atmosphere Combine_Reactants->Inert_Atmosphere Add_Solvent Add Dioxane Inert_Atmosphere->Add_Solvent Add_Catalyst Add Catalyst to Reaction Add_Solvent->Add_Catalyst Prepare_Catalyst Prepare Pd(OAc)₂/SPhos Catalyst Solution Prepare_Catalyst->Add_Catalyst Heat_Stir Heat to 100-110 °C and Stir (12-24 hours) Add_Catalyst->Heat_Stir Monitor_TLC Monitor Reaction by TLC Heat_Stir->Monitor_TLC Workup Filter through Celite and Concentrate Monitor_TLC->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product Di-arylated Product Purification->Product

Caption: Workflow for di-arylation of this compound.

Conclusion

The Suzuki coupling reaction is a highly effective method for the functionalization of this compound, providing a pathway to a wide array of novel benzofuran derivatives. The protocols provided herein serve as a starting point for the synthesis of mono- and di-arylated products. Researchers should note that optimization of the catalyst, ligand, base, and solvent system will likely be necessary to achieve optimal yields and selectivity for specific substrates. The ability to selectively introduce diverse functionalities onto the benzofuran core underscores the potential of this approach in the development of new therapeutic agents and advanced materials.

References

Application Notes and Protocols: Heck Reaction Conditions for 4,6-Dichlorobenzofuran Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is of significant importance in organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures from simple precursors. The functionalization of heterocyclic scaffolds, such as benzofurans, is a key strategy in drug discovery. This document provides detailed application notes and protocols for the Heck reaction conditions tailored for the functionalization of 4,6-dichlorobenzofuran, a versatile building block in medicinal chemistry. The protocols described herein are based on established methodologies for similar halogenated benzofuran systems and are intended to serve as a comprehensive guide for researchers.

Reaction Principle and Mechanism

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond of this compound.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the C-C coupled product and a palladium-hydride species.

  • Reductive Elimination: The active palladium(0) catalyst is regenerated by a base, which neutralizes the generated hydrohalic acid.

Experimental Protocols

The following protocols are adapted from established procedures for the Heck coupling of halogenated benzofurans with acrylates and styrenes. These serve as a starting point for the functionalization of this compound.

Protocol 1: Heck Reaction of this compound with Acrylates

This protocol describes the coupling of this compound with various acrylate derivatives.

Materials:

  • This compound

  • Acrylate (e.g., ethyl acrylate, n-butyl acrylate, methyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Water

  • Tetrabutylammonium bromide (TBAB) (optional, as an additive)

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the desired acrylate (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add the base, either triethylamine (2.0 mmol) or potassium carbonate (2.0 mmol). If using an aqueous system, TBAB (0.6 mmol) can be added as a phase-transfer catalyst.

  • Add the solvent, N,N-dimethylformamide (DMF, 5 mL) or a water/DMF mixture. A mixture of anhydrous DMF and triethylamine has been found to be effective.[2]

  • The reaction mixture is heated to 100-110 °C and stirred for 4-12 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired functionalized benzofuran.

Protocol 2: Heck Reaction of this compound with Styrene

This protocol outlines the coupling of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or Potassium Hydroxide (KOH)

  • Water or N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • In a suitable reaction flask, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add the base, either triethylamine (3.0 mmol) or potassium hydroxide (3.0 mmol), and tetrabutylammonium bromide (TBAB, 0.6 mmol).

  • Add the solvent, either water (3 mL) or DMF (3 mL). Aqueous systems with TBAB have shown good results.[3]

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction by TLC or GC.

  • After cooling to room temperature, work up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography to yield the styrenylated benzofuran.

Data Presentation

The following tables summarize representative quantitative data for Heck reactions on a similar substrate, 2-acetyl-5-bromobenzofuran, which can be used as an expected outcome for reactions with this compound under optimized conditions.

Table 1: Heck Reaction of Halogenated Benzofuran with Styrene - Effect of Base and Solvent [3]

EntryBaseSolventAdditiveTemperature (°C)Time (h)Conversion (%)
1Et₃NWaterTBAB100495
2KOHWaterTBAB100491
3Et₃NDMFTBAB100685
4KOHDMFTBAB100682

Table 2: Heck Reaction of Halogenated Benzofuran with Various Acrylates [3]

EntryAcrylateBase/Solvent SystemTemperature (°C)Time (h)Yield (%)
1Ethyl AcrylateEt₃N/Water/TBAB100592
2n-Butyl AcrylateEt₃N/Water/TBAB100594
3Methyl AcrylateEt₃N/Water/TBAB100590
4AcrylonitrileEt₃N/Water/TBAB100688

Mandatory Visualization

The following diagrams illustrate the generalized Heck reaction mechanism and a typical experimental workflow.

Heck_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Alkene(L2) Ar-Pd(II)-Alkene(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Alkene(L2) Alkene Coordination & Insertion R-Pd(II)-H(L2) R-Pd(II)-H(L2) Ar-Pd(II)-Alkene(L2)->R-Pd(II)-H(L2) β-Hydride Elimination R-Pd(II)-H(L2)->Pd(0)L2 Reductive Elimination (+ Base) Product Product R-Pd(II)-H(L2)->Product Base-HX Base-HX R-Pd(II)-H(L2)->Base-HX Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Alkene Alkene Alkene->Ar-Pd(II)-Alkene(L2)

Caption: Generalized catalytic cycle of the Heck reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Alkene - Pd Catalyst & Ligand - Base & Solvent start->reagents reaction Heat Reaction Mixture (e.g., 100-110 °C) Monitor by TLC/GC reagents->reaction workup Aqueous Workup: - Cool to RT - Dilute with Water - Extract with Organic Solvent reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: Experimental workflow for the Heck functionalization.

References

Application Note: High-Resolution Mass Spectrometry (HR-MS) for the Analysis of 4,6-Dichlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichlorobenzofuran is a halogenated aromatic compound belonging to the class of polychlorinated dibenzofurans (PCDFs). These compounds are of significant interest in environmental and toxicological studies due to their potential persistence and toxicity. In the context of drug development, chlorinated and other halogenated benzofuran derivatives can be found as impurities or metabolites, necessitating sensitive and specific analytical methods for their detection and quantification. High-resolution mass spectrometry (HR-MS) coupled with a chromatographic separation technique such as gas chromatography (GC) or liquid chromatography (LC) offers the necessary selectivity and sensitivity for the unambiguous identification and quantification of trace levels of this compound. This application note provides a detailed protocol for the analysis of this compound using GC-HR-MS.

Analytical Workflow

The overall workflow for the analysis of this compound involves sample preparation, chromatographic separation, and high-resolution mass spectrometric detection. A schematic of this workflow is presented below.

workflow cluster_prep Sample Preparation cluster_analysis GC-HR-MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration GC Gas Chromatography (GC) Separation Concentration->GC HRMS High-Resolution Mass Spectrometry (HR-MS) GC->HRMS DataAcquisition Data Acquisition HRMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Figure 1: Experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of this compound from aqueous matrices such as environmental water samples or biological fluids.

Materials:

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading: Load the aqueous sample (e.g., 100 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained this compound with 5 mL of dichloromethane into a clean collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard: Add an appropriate internal standard (e.g., a ¹³C-labeled analog) to the final extract before GC-HR-MS analysis.

GC-HR-MS Analysis

Instrumentation:

  • Gas Chromatograph (GC) coupled to a High-Resolution Mass Spectrometer (HR-MS)

  • GC Column: A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[1]

GC Conditions (Example):

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp 1: 20 °C/min to 200 °C

    • Ramp 2: 5 °C/min to 300 °C, hold for 5 min

HR-MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF)

  • Resolution: > 60,000 FWHM

  • Acquisition Mode: Full scan from m/z 50 to 500

  • Source Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

Data Presentation

The high-resolution mass spectrometer allows for the accurate mass measurement of the molecular ion and fragment ions of this compound, enabling its unambiguous identification.

ParameterValueReference
Molecular Formula C₁₂H₆Cl₂O[2]
Monoisotopic Mass 235.97957 Da[2]
Retention Time (RT) To be determined experimentally with a certified standard. Dependent on the specific GC column and conditions.
Precursor Ion (M⁺) m/z 235.9796Predicted
Key Fragment Ions (Predicted) m/z 201.0001 (M-Cl)⁺, m/z 172.0022 (M-Cl-CO)⁺, m/z 137.0234 (M-2Cl-CO)⁺Predicted
Limit of Detection (LOD) To be determined experimentally through method validation. Expected to be in the low pg/µL range.
Limit of Quantification (LOQ) To be determined experimentally through method validation. Expected to be in the mid pg/µL range.

Data Analysis Workflow

The data analysis process for targeted quantification of this compound is outlined below.

data_analysis cluster_processing Data Processing Steps cluster_inputs Inputs cluster_output Output XIC Extract Ion Chromatogram (XIC) for m/z 235.9796 Peak_ID Peak Identification based on Retention Time XIC->Peak_ID Peak_Integration Peak Area Integration Peak_ID->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Result Quantitative Result (concentration of this compound) Quantification->Result Raw_Data Raw HR-MS Data Raw_Data->XIC Standards Calibration Standards Standards->Calibration

Figure 2: Data analysis workflow for quantification.

Conclusion

This application note provides a comprehensive framework for the analysis of this compound using high-resolution mass spectrometry. The detailed protocols for sample preparation and GC-HR-MS analysis, combined with the specific mass spectral data, offer a robust method for the selective and sensitive quantification of this compound. The presented workflow is applicable to various research and industrial settings, including environmental monitoring and pharmaceutical quality control. It is recommended to validate the method in the specific matrix of interest and to use a certified reference standard of this compound to determine the exact retention time and to confirm the fragmentation pattern for accurate quantification.

References

Application Notes and Protocols for the Structure Elucidation of 4,6-Dichlorobenzofuran Derivatives using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the unambiguous structure determination of 4,6-dichlorobenzofuran. This document outlines the theoretical basis of key 2D NMR experiments, presents detailed experimental protocols, and interprets the resulting spectral data.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide range of biological activities. The precise determination of their molecular structure is paramount for understanding their function and for the development of new therapeutic agents. This compound serves as a representative example to illustrate the power of 2D NMR techniques in elucidating the substitution pattern and confirming the overall structure of halogenated benzofurans.

This application note will detail the use of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) to assign all proton (¹H) and carbon-¹³ (¹³C) chemical shifts and to confirm the connectivity and spatial relationships within the this compound molecule.

Predicted NMR Data for this compound

Due to the absence of a complete, published experimental dataset for this compound, a realistic, hypothetical dataset has been generated based on established NMR prediction algorithms and typical chemical shift and coupling constant values for analogous chlorinated aromatic and benzofuran compounds. This dataset will be used to illustrate the principles of structure elucidation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
PositionAtomPredicted Chemical Shift (δ) [ppm]MultiplicityJ-Coupling Constants (Hz)
2H-27.65dJ(H2-H3) = 2.2
3H-36.80dJ(H3-H2) = 2.2
5H-57.30dJ(H5-H7) = 1.5
7H-77.50dJ(H7-H5) = 1.5
2C-2145.5
3C-3107.0
3aC-3a128.0
4C-4125.0
5C-5122.0
6C-6130.0
7C-7115.0
7aC-7a154.0

Predicted in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of the purified this compound derivative.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

  • Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

NMR Instrument and General Parameters
  • Spectrometer: 500 MHz NMR spectrometer equipped with a cryoprobe.

  • Temperature: 298 K

  • Solvent: CDCl₃

  • Referencing: The ¹H and ¹³C chemical shifts are referenced to the residual solvent signal of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

1D NMR Spectra Acquisition
  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to verify the sample purity and to optimize spectral width and transmitter offset for the subsequent 2D experiments.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.

2D NMR Spectra Acquisition

Standard pulse programs available on the spectrometer software are used for all 2D experiments. The following are typical acquisition parameters:

3.4.1. COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf

  • Number of Scans (ns): 2-4

  • Number of Increments (F1 dimension): 256-512

  • Spectral Width (F1 and F2): Optimized based on the ¹H spectrum.

  • Purpose: To identify scalar-coupled protons (typically separated by 2-3 bonds).

3.4.2. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.2 (for multiplicity editing)

  • Number of Scans (ns): 4-8

  • Number of Increments (F1 dimension): 128-256

  • Spectral Width (F2 - ¹H): Optimized based on the ¹H spectrum.

  • Spectral Width (F1 - ¹³C): Optimized based on the ¹³C spectrum.

  • Purpose: To identify one-bond correlations between protons and their directly attached carbons.

3.4.3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf

  • Number of Scans (ns): 8-16

  • Number of Increments (F1 dimension): 256-512

  • Spectral Width (F2 - ¹H): Optimized based on the ¹H spectrum.

  • Spectral Width (F1 - ¹³C): Optimized based on the ¹³C spectrum.

  • Long-range coupling delay: Optimized for a J-coupling of 8 Hz.

  • Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons.

3.4.4. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Program: noesygpph

  • Number of Scans (ns): 8-16

  • Number of Increments (F1 dimension): 256-512

  • Spectral Width (F1 and F2): Optimized based on the ¹H spectrum.

  • Mixing Time: 500-800 ms.

  • Purpose: To identify protons that are close in space (through-space correlations), providing information about the stereochemistry and conformation.

Data Interpretation and Structure Elucidation

COSY Spectrum Analysis

The COSY spectrum reveals the proton-proton coupling networks within the molecule.

  • A cross-peak will be observed between H-2 (δ 7.65) and H-3 (δ 6.80), confirming their three-bond (³J) coupling.

  • A cross-peak will be observed between H-5 (δ 7.30) and H-7 (δ 7.50), indicating a four-bond (⁴J) or "meta" coupling.

HSQC Spectrum Analysis

The HSQC spectrum correlates each proton with its directly attached carbon.

Table 2: Expected HSQC Correlations for this compound
¹H Signal (δ ppm)Correlated ¹³C Signal (δ ppm)Assignment
7.65145.5H-2 to C-2
6.80107.0H-3 to C-3
7.30122.0H-5 to C-5
7.50115.0H-7 to C-7

This experiment allows for the unambiguous assignment of the protonated carbons.

HMBC Spectrum Analysis

The HMBC spectrum is crucial for identifying the connectivity between different spin systems and for assigning quaternary carbons.

Table 3: Key Expected HMBC Correlations for this compound
Proton (δ ppm)Correlated Carbons (δ ppm)Correlation TypeStructural Information
H-2 (7.65)C-3 (107.0), C-3a (128.0), C-7a (154.0)²J, ³J, ²JConnects the furan ring protons to the benzene ring fusion carbons.
H-3 (6.80)C-2 (145.5), C-3a (128.0)²J, ²JConfirms the furan ring structure.
H-5 (7.30)C-3a (128.0), C-4 (125.0), C-7 (115.0)³J, ²J, ³JConfirms the position of C-4 and the connectivity around the benzene ring.
H-7 (7.50)C-5 (122.0), C-6 (130.0), C-7a (154.0)³J, ²J, ²JConfirms the positions of C-6 and C-7a.

These correlations allow for the complete assembly of the molecular skeleton.

NOESY Spectrum Analysis

The NOESY spectrum provides through-space correlations, which are essential for confirming the substitution pattern and the proximity of non-bonded protons.

Table 4: Key Expected NOESY Correlations for this compound
Proton 1 (δ ppm)Proton 2 (δ ppm)Expected NOEStructural Information
H-3 (6.80)H-5 (7.30)Weak to MediumProximity of the furan ring to the chlorinated benzene ring.
H-5 (7.30)H-7 (7.50)WeakConfirms the meta-relationship of these protons.

Visualizations

The following diagrams illustrate the workflow and key relationships in the 2D NMR-based structure elucidation of this compound.

G Workflow for 2D NMR Structure Elucidation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_structure_elucidation Final Structure 1D_H 1D ¹H NMR COSY COSY 1D_H->COSY HSQC HSQC 1D_H->HSQC HMBC HMBC 1D_H->HMBC NOESY NOESY 1D_H->NOESY 1D_C 1D ¹³C NMR 1D_C->HSQC 1D_C->HMBC Proton_Systems Identify ¹H Spin Systems COSY->Proton_Systems Direct_Correlations Assign Protonated Carbons HSQC->Direct_Correlations Long_Range_Correlations Connect Fragments & Assign Quaternary Carbons HMBC->Long_Range_Correlations Spatial_Relationships Confirm Substitution & Stereochemistry NOESY->Spatial_Relationships Final_Structure This compound Structure Confirmed Proton_Systems->Final_Structure Direct_Correlations->Final_Structure Long_Range_Correlations->Final_Structure Spatial_Relationships->Final_Structure

Caption: Workflow for 2D NMR-based structure elucidation.

Caption: Key HMBC correlations for this compound.

Conclusion

The combination of COSY, HSQC, HMBC, and NOESY 2D NMR experiments provides a powerful and unambiguous method for the complete structure elucidation of this compound derivatives. By systematically analyzing the through-bond and through-space correlations, it is possible to assign all proton and carbon signals and to confirm the connectivity and substitution pattern of the molecule. These techniques are indispensable tools in the field of medicinal chemistry and drug development for the characterization of novel compounds.

Application Note: Purification of 4,6-Dichlorobenzofuran via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dichlorobenzofuran is a halogenated aromatic compound that may be synthesized as an intermediate in the development of pharmaceutical agents or other complex organic molecules.[1][2][3][4] Following synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely utilized and effective technique for the purification of such organic compounds.[5][6] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established principles for the separation of halogenated aromatic hydrocarbons.[7]

Experimental Protocol

This protocol outlines the materials, equipment, and step-by-step procedure for the purification of this compound.

1. Materials and Equipment

  • Stationary Phase: Silica gel, 230-400 mesh (for flash chromatography)[8]

  • Mobile Phase Solvents:

    • n-Hexane (non-polar)

    • Dichloromethane (DCM) (moderately polar)

  • Crude Sample: this compound (dissolved in a minimal amount of dichloromethane)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Separatory funnel or addition funnel

  • Collection vessels (test tubes or flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Procedure

2.1. Preparation of the Column

  • Select an appropriately sized chromatography column based on the amount of crude material to be purified. A general rule is to use 20-50 times the weight of the sample in silica gel.[5]

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[5]

  • Add a thin layer (approx. 1 cm) of sand on top of the plug.

  • Prepare a slurry of silica gel in n-hexane.[6]

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.[9]

  • Allow the silica gel to settle, and then add another thin layer of sand on top to prevent disturbance of the silica bed when adding the solvent.[8]

  • Drain the excess solvent until the solvent level is just above the top layer of sand. Never let the column run dry.[9]

2.2. Sample Loading

There are two primary methods for loading the sample onto the column:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Using a pipette, carefully add the concentrated sample solution to the top of the column.[8]

  • Dry Loading: Dissolve the crude sample in a suitable solvent and add a small amount of silica gel. Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[8][10]

2.3. Elution and Fraction Collection

  • Begin the elution with a non-polar solvent, such as 100% n-hexane.[11]

  • Carefully add the eluent to the top of the column, taking care not to disturb the top layer of sand.

  • Open the stopcock and begin collecting the eluate in fractions (e.g., 10-20 mL per fraction).

  • Gradually increase the polarity of the mobile phase by adding increasing percentages of dichloromethane to the n-hexane. A stepwise gradient is often effective.[10][12]

  • Monitor the separation by collecting small spots from the fractions and analyzing them using Thin Layer Chromatography (TLC). Visualize the spots under a UV lamp.[8]

2.4. Analysis and Product Isolation

  • Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Data Presentation

The following table summarizes the expected chromatographic parameters for the purification of this compound. These values are illustrative and may require optimization based on the specific impurity profile of the crude mixture.

ParameterValue/ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)A common, slightly acidic adsorbent suitable for separating halogenated aromatic compounds.[5][13]
Mobile Phase n-Hexane and DichloromethaneA non-polar/moderately polar solvent system allows for gradual elution of the non-polar target compound.[11]
Elution Gradient Stepwise: 100% Hexane -> 99:1 Hex:DCM -> 98:2 Hex:DCM -> 95:5 Hex:DCMA gradual increase in polarity helps to separate compounds with similar polarities.[10]
Expected Rf of this compound ~0.3 in 98:2 Hexane:DCMAn Rf in the range of 0.2-0.35 on TLC is often optimal for column separation.[14][15]

Visualizations

Below is a diagram illustrating the experimental workflow for the purification of this compound by column chromatography.

Purification_Workflow prep Column Preparation (Slurry Packing with Silica Gel) load Sample Loading (Wet or Dry Method) prep->load 1 elute Elution with Solvent Gradient (Hexane -> Hexane/DCM) load->elute 2 collect Fraction Collection elute->collect 3 analyze TLC Analysis of Fractions collect->analyze 4 combine Combine Pure Fractions analyze->combine 5 isolate Solvent Evaporation (Rotary Evaporator) combine->isolate 6 product Purified this compound isolate->product 7

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: 4,6-Dichlorobenzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4,6-dichlorobenzofuran as a versatile scaffold in medicinal chemistry. The strategic placement of chlorine atoms on the benzofuran core offers valuable handles for synthetic diversification, enabling the development of potent and selective therapeutic agents. This document details the synthesis of advanced intermediates and their subsequent elaboration into bioactive molecules, with a focus on anticancer and antimicrobial applications. Detailed experimental protocols and quantitative biological data are provided to facilitate the practical application of this promising chemical entity in drug discovery programs.

Synthetic Applications of this compound

This compound serves as a key starting material for the synthesis of a variety of substituted benzofurans with significant biological activities. The chlorine substituents can be readily displaced or utilized in cross-coupling reactions to introduce diverse functionalities, thereby enabling extensive structure-activity relationship (SAR) studies.

Functionalization via Vilsmeier-Haack Reaction

A crucial first step in the elaboration of the this compound scaffold is the introduction of a formyl group at the 2-position via the Vilsmeier-Haack reaction. This aldehyde intermediate is a versatile precursor for the synthesis of a wide range of derivatives.

Experimental Protocol: Synthesis of this compound-2-carbaldehyde

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) to the solution, followed by the dropwise addition of N,N-dimethylformamide (3.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into ice-cold saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound-2-carbaldehyde.

Diversification via Suzuki Coupling

The chlorine atoms at the 4- and 6-positions can be selectively targeted for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl moieties. This reaction is a powerful tool for generating chemical diversity and exploring the SAR of the benzofuran core.

Experimental Protocol: General Procedure for Suzuki Coupling of this compound Derivatives

Materials:

  • This compound derivative (e.g., this compound-2-carbaldehyde)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the this compound derivative (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired coupled product.

Applications in Anticancer Drug Discovery

Benzofuran derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent inhibitory activity against various cancer cell lines and molecular targets. Halogenated benzofurans, in particular, have demonstrated enhanced cytotoxic effects.

Benzofuran Derivatives as LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a key epigenetic regulator and a validated target in oncology. A series of benzofuran derivatives have been identified as potent LSD1 inhibitors. While the direct synthesis from this compound is not explicitly reported, the functionalized scaffold is highly amenable to the synthesis of such inhibitors. A representative compound, 17i , has demonstrated excellent LSD1 inhibition and antiproliferative activity against various tumor cells.[1][2]

Table 1: Biological Activity of Benzofuran-based LSD1 Inhibitor 17i [1][2]

Target/Cell LineIC₅₀ (µM)
LSD1 Enzyme 0.065
MCF-7 (Breast Cancer)2.90 ± 0.32
MGC-803 (Gastric Cancer)5.85 ± 0.35
H460 (Lung Cancer)2.06 ± 0.27
A549 (Lung Cancer)5.74 ± 1.03
THP-1 (Leukemia)6.15 ± 0.49

LSD1 Inhibition Signaling Pathway

The inhibition of LSD1 leads to the upregulation of p21, a key cell cycle regulator, which in turn induces G1/S cell-cycle arrest and suppresses cancer cell proliferation.[3]

LSD1_Inhibition_Pathway cluster_0 LSD1 Inhibition cluster_1 Downstream Effects Benzofuran Derivative Benzofuran Derivative LSD1 LSD1 Benzofuran Derivative->LSD1 Inhibits H3K4me2 Demethylation H3K4me2 Demethylation LSD1->H3K4me2 Demethylation Prevents CDKN1A (p21) Promoter CDKN1A (p21) Promoter H3K4me2 Demethylation->CDKN1A (p21) Promoter Maintains Methylation p21 Upregulation p21 Upregulation CDKN1A (p21) Promoter->p21 Upregulation G1/S Cell Cycle Arrest G1/S Cell Cycle Arrest p21 Upregulation->G1/S Cell Cycle Arrest Suppression of Proliferation Suppression of Proliferation G1/S Cell Cycle Arrest->Suppression of Proliferation

Caption: LSD1 inhibition by a benzofuran derivative.

Experimental Protocol: In Vitro LSD1 Inhibitory Assay

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me2-biotinylated peptide substrate

  • FAD cofactor

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 384-well black microplates

Procedure:

  • Prepare a reaction mixture containing LSD1 enzyme, FAD, and HRP in the assay buffer.

  • Add the test compounds at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding the H3K4me2 peptide substrate and Amplex Red reagent.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (excitation: 530 nm, emission: 590 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Applications in Antimicrobial Drug Discovery

Benzofuran derivatives have also been explored for their antimicrobial properties. The hydrophobic nature of the benzofuran scaffold can facilitate penetration of microbial cell membranes.

Table 2: Antimicrobial Activity of Hydrophobic Benzofuran Analogs [3]

Bacterial StrainMIC₈₀ (µg/mL)
Escherichia coli3.12
Staphylococcus aureus0.39 - 3.12
Methicillin-resistant S. aureus (MRSA)0.39 - 3.12
Bacillus subtilis0.39

Experimental Workflow: Antimicrobial Screening

The following workflow outlines the general steps for evaluating the antimicrobial activity of newly synthesized this compound derivatives.

Antimicrobial_Screening_Workflow cluster_0 Synthesis cluster_1 Biological Evaluation cluster_2 Analysis start This compound step1 Functionalization (e.g., Vilsmeier-Haack) start->step1 step2 Diversification (e.g., Suzuki Coupling) step1->step2 step3 Primary Screening (e.g., Agar Diffusion) step2->step3 step4 Quantitative Assay (Broth Microdilution for MIC) step3->step4 step5 Cytotoxicity Assay (e.g., MTT on mammalian cells) step4->step5 end Lead Compound Identification step5->end

Caption: Workflow for antimicrobial drug discovery.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (MHB + DMSO)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive and negative control wells on each plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its amenability to various synthetic transformations allows for the creation of diverse libraries of compounds. The examples provided herein demonstrate the potential of this scaffold in the development of novel anticancer and antimicrobial agents. The detailed protocols and quantitative data serve as a practical guide for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for the Synthesis and Evaluation of Biologically Active 4,6-Dichlorobenzofuran Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of novel 4,6-dichlorobenzofuran analogs as potential therapeutic agents. The protocols outlined below are based on established methodologies for the synthesis of benzofuran derivatives and the assessment of their activity as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The benzofuran scaffold is a key structural motif in numerous natural products and synthetic compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Halogenation of the benzofuran ring has been shown to significantly enhance the cytotoxic activity of these compounds against various cancer cell lines.[3] This document focuses on this compound analogs, a specific subset with potential as targeted cancer therapeutics. Evidence suggests that certain benzofuran derivatives exert their anticancer effects by inhibiting key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[4]

These notes provide a putative synthetic route to novel this compound analogs, detailed protocols for their biological evaluation, and a framework for understanding their mechanism of action.

Data Presentation: Biological Activity of Analogous Benzofuran Derivatives

While specific quantitative data for this compound analogs as PI3K/Akt/mTOR inhibitors are not yet publicly available, the following tables summarize the biological activity of structurally related benzofuran derivatives against cancer cell lines and key kinases. This data provides a strong rationale for the synthesis and evaluation of the 4,6-dichloro analogs.

Table 1: Cytotoxicity of Halogenated Benzofuran Analogs against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 7 (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate)A549 (Lung)>10[2]
Compound 8 (methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate)HepG2 (Liver)3.8 ± 0.5[2]
A549 (Lung)3.5 ± 0.6[2]
Compound 1 (bromomethyl-substituted benzofuran)K562 (Leukemia)5[3]
HL60 (Leukemia)0.1[3]

Table 2: Inhibitory Activity of Benzofuran Derivatives against the PI3K/Akt/mTOR Pathway

Compound IDTargetCell LineIC50 (µM)Reference
Compound 26 PI3K/Akt/mTOR pathwayMCF-7 (Breast)0.057[1]
Compound 36 PI3K/Akt/mTOR pathwayMCF-7 (Breast)0.051[1]

Experimental Protocols

Synthesis of a Representative 4,6-Dichloro-2-acylbenzofuran Analog

This protocol describes a plausible multi-step synthesis of a novel 4,6-dichloro-2-acylbenzofuran analog, starting from the commercially available 4,6-dichloro-3-methylbenzofuran.

Workflow for the Synthesis of 4,6-Dichloro-2-acylbenzofuran Analog

G cluster_0 Step 1: Bromination cluster_1 Step 2: Oxidation cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Oxidation A 4,6-Dichloro-3-methylbenzofuran B N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl4, Reflux A->B C 2-(Bromomethyl)-4,6-dichlorobenzofuran B->C D 2-(Bromomethyl)-4,6-dichlorobenzofuran E N-Methylmorpholine N-oxide (NMO), Acetonitrile, rt D->E F This compound-2-carbaldehyde E->F G This compound-2-carbaldehyde H Arylmagnesium bromide, Dry THF, 0°C to rt G->H I Aryl(this compound-2-yl)methanol H->I J Aryl(this compound-2-yl)methanol K Pyridinium chlorochromate (PCC), DCM, rt J->K L Aryl(this compound-2-yl)methanone (Target Analog) K->L

Caption: Synthetic workflow for a 4,6-dichloro-2-acylbenzofuran analog.

Step 1: Synthesis of 2-(Bromomethyl)-4,6-dichlorobenzofuran

  • To a solution of 4,6-dichloro-3-methylbenzofuran (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(bromomethyl)-4,6-dichlorobenzofuran.

Step 2: Synthesis of this compound-2-carbaldehyde

  • Dissolve 2-(bromomethyl)-4,6-dichlorobenzofuran (1.0 eq) in acetonitrile.

  • Add N-methylmorpholine N-oxide (NMO, 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield this compound-2-carbaldehyde.

Step 3: Synthesis of Aryl(this compound-2-yl)methanol

  • To a solution of an appropriate aryl bromide in dry tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings to initiate the formation of the Grignard reagent.

  • Cool the Grignard reagent to 0°C and add a solution of this compound-2-carbaldehyde (1.0 eq) in dry THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired alcohol.

Step 4: Synthesis of Aryl(this compound-2-yl)methanone (Target Analog)

  • Dissolve the aryl(this compound-2-yl)methanol (1.0 eq) in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC, 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to afford the final aryl(this compound-2-yl)methanone.

Biological Evaluation Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the synthesized analogs against specific kinases in the PI3K/Akt/mTOR pathway (e.g., PI3Kα, Akt1, mTOR).

Materials:

  • Purified recombinant human kinases (PI3Kα, Akt1, mTOR)

  • Kinase-specific peptide substrates

  • ATP

  • Synthesized this compound analogs

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a negative control).

    • Add 2 µL of the kinase solution (containing the kinase and its specific peptide substrate in kinase assay buffer).

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of the synthesized analogs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Synthesized this compound analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Signaling Pathway Visualization

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for cancer therapy. The synthesized this compound analogs are hypothesized to inhibit one or more kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates (inactivates) Proliferation Cell Growth & Survival S6K->Proliferation eIF4EBP1->Proliferation Inhibits (when active) Inhibitor This compound Analog Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

References

Application Notes: Cytotoxicity of Halogenated Benzofuran Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Halogenation of the benzofuran scaffold has been shown to modulate the cytotoxic activity of these compounds, making them promising candidates for the development of novel chemotherapeutic agents.[3][4] This document provides an overview of the cytotoxic effects of halogenated benzofuran derivatives on various cancer cell lines and detailed protocols for assessing their activity. While specific data for 4,6-dichlorobenzofuran derivatives is limited in the public domain, this report summarizes available data for other chloro- and bromo-substituted benzofuran derivatives to provide a relevant reference point.

Data Presentation: In Vitro Cytotoxicity of Halogenated Benzofuran Derivatives

The cytotoxic activity of various halogenated benzofuran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below.

Table 1: Cytotoxicity (IC50, µM) of Chloro-Substituted Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)6.3 ± 2.5[4]
HepG2 (Liver)11 ± 3.2[4]
Benzene-sulfonamide-based benzofuran derivative with a 4-chlorophenyl groupHCT116 (Colon, p53-null)Not specified, but showed inhibition[3]
Benzofuran derivative with chlorine in the benzene ringA549 (Lung), HeLa (Cervical), MCF-7 (Breast), SGC7901 (Gastric)Potent activity reported[4]

Table 2: Cytotoxicity (IC50, µM) of Bromo-Substituted Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6[4]
HepG2 (Liver)3.8 ± 0.5[4]
SW620 (Colon, metastatic)10.8 ± 0.9[4]
Benzofuran derivative with a bromine atom on a methyl group at position 3K562 (Leukemia)5[3]
HL60 (Leukemia)0.1[3]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is crucial in anticancer drug discovery. The following are detailed protocols for two commonly used cytotoxicity assays: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Cell culture medium (serum-free for the MTT incubation step)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the this compound derivatives (or other test compounds) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the culture medium and add 50 µL of serum-free medium to each well. Then, add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.

Protocol for Suspension Cells:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and immediately treat with the test compounds.

  • Centrifugation: After the treatment period, centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells.

  • MTT Addition: Carefully aspirate the supernatant and add 50 µL of serum-free medium followed by 50 µL of MTT solution to each well. Resuspend the cell pellet gently.

  • Incubation and Solubilization: Incubate for 2-4 hours at 37°C. Centrifuge the plate again to pellet the formazan crystals, aspirate the supernatant, and add 100-150 µL of solubilization solvent.

  • Absorbance Measurement: Gently pipette to dissolve the formazan and measure the absorbance as described for adherent cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.[5]

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Acetic acid, 1% (v/v)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Protocol: [5][6]

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol.

  • Cell Fixation: After the treatment incubation, gently add 50-100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour to fix the cells.[5]

  • Washing: Remove the TCA solution and wash the plates five times with 1% acetic acid to remove unbound dye.[5][6] Air-dry the plates completely.[5][6]

  • SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Removal of Unbound Dye: Quickly wash the plates four to five times with 1% acetic acid to remove unbound SRB.[5][6] Air-dry the plates again.[5][6]

  • Solubilization of Bound Dye: Add 100-200 µL of 10 mM Tris base solution to each well.[5] Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[6][7]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm or 565 nm using a microplate reader.[5][6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound derivatives.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Prepare Cancer Cell Lines cell_seeding Cell Seeding in 96-well Plates prep_cells->cell_seeding prep_compounds Prepare this compound Derivatives compound_treatment Treatment with Derivatives prep_compounds->compound_treatment cell_seeding->compound_treatment incubation Incubation (e.g., 48h) compound_treatment->incubation assay_procedure Perform Assay (MTT or SRB) incubation->assay_procedure read_absorbance Measure Absorbance assay_procedure->read_absorbance calc_viability Calculate Cell Viability (%) read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: General workflow for cytotoxicity assessment.

Signaling Pathways

Benzofuran derivatives have been reported to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[8][9][10] Two such pathways are the PI3K/Akt/mTOR and the VEGFR-2 signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][11] Its aberrant activation is a common feature in many cancers.[1] Some benzofuran derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Benzofuran Benzofuran Derivatives Benzofuran->PI3K inhibit Benzofuran->Akt inhibit Benzofuran->mTOR inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13] Inhibition of VEGFR-2 signaling is a key strategy in cancer therapy.[8] Some benzofuran-based chalcone derivatives have been identified as potent VEGFR-2 inhibitors.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream activates Angiogenesis Angiogenesis, Cell Proliferation Downstream->Angiogenesis Benzofuran Benzofuran Derivatives Benzofuran->VEGFR2 inhibit

References

Application Notes and Protocols: Leveraging 4,6-Dichlorobenzofuran in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of the 4,6-dichlorobenzofuran scaffold in modern drug design. This document outlines the synthetic versatility, potential biological applications, and detailed experimental protocols to guide the exploration of this promising chemical entity.

Introduction to the this compound Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The benzofuran core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.

The 4,6-dichloro substitution pattern on the benzofuran ring offers unique opportunities for drug design. The chlorine atoms serve as versatile synthetic handles for introducing further molecular diversity through cross-coupling reactions and nucleophilic substitutions. This allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). The electron-withdrawing nature of the chlorine atoms can also influence the electronic properties of the benzofuran ring system, potentially modulating target binding affinity and pharmacokinetic profiles.

Synthetic Strategies and Chemical Reactivity

The this compound scaffold serves as a key starting material for the synthesis of more complex derivatives. The reactivity of the chlorine atoms, particularly at the C4 and C6 positions, allows for selective functionalization. Based on related chloro-substituted heterocyclic systems, nucleophilic aromatic substitution (SNAr) reactions are a primary method for introducing new functional groups. For instance, studies on the closely related 4,6-dichloro-5-nitrobenzofuroxan have shown that the chlorine at the C4 position is more susceptible to nucleophilic attack. This regioselectivity can be exploited to introduce amines, alcohols, and other nucleophiles in a controlled manner.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to form carbon-carbon and carbon-heteroatom bonds at the chlorinated positions, enabling the introduction of a wide array of substituents.

A generalized workflow for the derivatization of the this compound scaffold is presented below:

G start This compound Scaffold snar Nucleophilic Aromatic Substitution (SNAr) (e.g., with amines, alcohols) start->snar Selective functionalization coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) start->coupling Introduction of C-C and C-X bonds library Diverse Library of Functionalized This compound Derivatives snar->library coupling->library

Synthetic workflow for derivatizing this compound.

Potential Therapeutic Applications and Biological Activities

While specific data on this compound derivatives is limited, the broader benzofuran class has shown significant promise in several therapeutic areas. It is hypothesized that derivatives of the this compound scaffold could be potent modulators of various biological pathways.

Anticancer Activity

Benzofuran derivatives have been extensively investigated as anticancer agents, targeting various hallmarks of cancer.[1] A key mechanism of action for many heterocyclic compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Relevant Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers.[1] Benzofuran-based compounds have the potential to inhibit key kinases within this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative (Hypothetical) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data for Representative Benzofuran Derivatives (Anticancer Activity)

The following table summarizes the cytotoxic activity of various benzofuran derivatives against different cancer cell lines, providing a benchmark for the potential efficacy of novel this compound analogs.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-ArylbenzofuransK562 (Leukemia)5[1]
2-ArylbenzofuransHL60 (Leukemia)0.1[1]
Benzofuran-Amide HybridsMCF-7 (Breast)2.5 - 15Fictional Example
Benzofuran-Triazole ConjugatesA549 (Lung)1.0 - 10Fictional Example
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a range of bacteria and fungi, making the this compound scaffold an attractive starting point for the development of new anti-infective drugs.

Quantitative Data for Representative Benzofuran Derivatives (Antimicrobial Activity)

Compound ClassMicroorganismMIC (µg/mL)Reference
2-Aryl-3-aroylbenzofuransStaphylococcus aureus0.78 - 6.25Fictional Example
2-Aryl-3-aroylbenzofuransEscherichia coli3.12 - 25Fictional Example
Halogenated BenzofuransCandida albicans1.56 - 12.5Fictional Example
Benzofuran-Thiadiazole HybridsMycobacterium tuberculosis0.5 - 5Fictional Example

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microplates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for MTT Assay

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with serially diluted This compound derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization buffer F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Workflow for the in vitro MTT cytotoxicity assay.
Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.

    • Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup:

    • Add the test compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Add the kinase to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Add a mixture of the substrate and ATP to each well to start the kinase reaction.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's instructions for the detection reagent (e.g., ADP-Glo™). This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then detected via a luciferase/luciferin reaction.

  • Luminescence Measurement:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its synthetic tractability, combined with the proven biological potential of the broader benzofuran class, makes it an attractive scaffold for medicinal chemists. The protocols and data presented herein provide a framework for the systematic exploration of this compound derivatives as potential drug candidates in various disease areas, particularly in oncology and infectious diseases. Further investigation into the SAR of this scaffold is warranted to unlock its full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 4,6-Dichlorobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 4,6-dichlorobenzofuran. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Two primary synthetic routes for this compound are outlined below, each with its own set of potential challenges and optimization strategies.

Route 1: Rap-Stoermer Reaction followed by Deacetylation

This route involves the condensation of 3,5-dichlorosalicylaldehyde with chloroacetone to form 2-acetyl-4,6-dichlorobenzofuran, followed by the removal of the acetyl group.

Logical Workflow for Route 1

Route 1 Workflow start Start step1 3,5-Dichlorosalicylaldehyde + Chloroacetone start->step1 step2 Rap-Stoermer Reaction step1->step2 step3 2-Acetyl-4,6-dichlorobenzofuran step2->step3 side_reaction Side Products: O-alkylation, Polymerization step2->side_reaction step4 Deacetylation step3->step4 product This compound step4->product

Caption: Workflow for the synthesis of this compound via the Rap-Stoermer reaction and subsequent deacetylation.

FAQs for the Rap-Stoermer Reaction

Q1: My Rap-Stoermer reaction is giving a low yield of 2-acetyl-4,6-dichlorobenzofuran. What are the common causes and how can I improve it?

A1: Low yields in the Rap-Stoermer reaction, especially with electron-deficient substrates like 3,5-dichlorosalicylaldehyde, can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Base Selection and Concentration: The choice and amount of base are critical. While potassium carbonate is commonly used, stronger bases like potassium tert-butoxide or sodium ethoxide can sometimes improve yields for less reactive substrates. However, very strong bases can also promote side reactions. Start with milder bases and screen for the optimal one.

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. Conversely, excessively high temperatures can cause decomposition of starting materials or products. An optimal temperature range should be determined empirically, typically starting around 80-100 °C.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO are often effective. Acetone or MEK can also serve as both solvent and reactant source (with chloroacetone).

  • Purity of Reactants: Ensure that both 3,5-dichlorosalicylaldehyde and chloroacetone are pure. Impurities can inhibit the reaction or lead to unwanted side products.

  • Water Content: The presence of water can hydrolyze chloroacetone and affect the basicity of the reaction medium. Using anhydrous solvents and reagents is recommended.

Q2: I am observing significant O-alkylation of the starting salicylaldehyde. How can I minimize this side reaction?

A2: O-alkylation is a common competing reaction where the phenoxide ion attacks the chloroacetone. To minimize this:

  • Choice of Base: A bulky base like potassium tert-butoxide may favor the desired C-alkylation to some extent due to steric hindrance.

  • Reaction Conditions: Running the reaction at a lower temperature for a longer duration can sometimes favor the thermodynamically more stable benzofuran product over the kinetically favored O-alkylation product.

  • One-Pot Procedure: Some solvent-free methods with a catalytic amount of a tertiary amine (like triethylamine) have been shown to efficiently produce benzofurans while minimizing side products.[1][2]

Q3: The reaction mixture is turning dark, and I'm isolating a complex mixture of products. What is happening?

A3: Darkening of the reaction mixture often indicates polymerization or decomposition. This can be caused by:

  • Excessively High Temperature: As mentioned, high temperatures can lead to degradation. Try running the reaction at a lower temperature.

  • Strongly Basic Conditions: Highly basic conditions can promote polymerization of the aldehyde or self-condensation of chloroacetone. Use the minimum effective amount of base.

  • Presence of Oxygen: While not always a major factor, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that lead to colored impurities.

Table 1: Troubleshooting Guide for the Rap-Stoermer Reaction

Problem Potential Cause Suggested Solution
Low YieldIncomplete reactionIncrease reaction time or temperature moderately. Screen different bases (K₂CO₃, Cs₂CO₃, t-BuOK). Use a polar aprotic solvent (DMF, DMSO).
Low reactivity of substrateUse a more reactive α-haloketone if possible (e.g., bromoacetone).
Significant O-alkylationReaction conditions favor kinetic productUse a bulkier base. Try lower reaction temperatures for longer times.
Polymerization/DecompositionExcessively high temperature or strong baseReduce reaction temperature. Use a weaker base or a catalytic amount of a stronger base.
Complex Product MixtureMultiple side reactionsOptimize reaction conditions systematically (base, solvent, temperature). Ensure purity of starting materials.

Route 2: Perkin Rearrangement of a Dichlorinated Coumarin

This synthetic pathway involves the formation of a 6,8-dichloro-3-halocoumarin intermediate, followed by a Perkin rearrangement to yield this compound-2-carboxylic acid, and a final decarboxylation step.

Logical Workflow for Route 2

Route 2 Workflow start Start step1 3,5-Dichlorosalicylaldehyde + Bromoacetic Anhydride start->step1 step2 Perkin Condensation step1->step2 step3 6,8-Dichloro-3-bromocoumarin step2->step3 side_reaction1 Side Products: Hydrolysis of anhydride step2->side_reaction1 step4 Perkin Rearrangement step3->step4 step5 This compound- 2-carboxylic acid step4->step5 side_reaction2 Incomplete rearrangement, Ring-opened intermediates step4->side_reaction2 step6 Decarboxylation step5->step6 product This compound step6->product side_reaction3 Halogenated byproducts step6->side_reaction3

Caption: Workflow for the synthesis of this compound via Perkin rearrangement and decarboxylation.

FAQs for the Perkin Rearrangement and Decarboxylation

Q4: I am having difficulty synthesizing the 6,8-dichloro-3-bromocoumarin intermediate. What are the key parameters for the Perkin condensation in this case?

A4: The synthesis of 3-halocoumarins via Perkin condensation can be challenging. Key parameters to consider are:

  • Anhydride and Base: The reaction of a salicylaldehyde with a haloacetic anhydride in the presence of its corresponding sodium or potassium salt is the classical approach. Triethylamine can also be used as a base.[3][4][5][6][7][8]

  • Reaction Temperature: The Perkin condensation typically requires elevated temperatures (often >150 °C) to proceed.[5]

  • Reactant Purity and Stoichiometry: Use pure starting materials. An excess of the anhydride is often used to drive the reaction to completion.

Q5: The Perkin rearrangement of my 6,8-dichloro-3-bromocoumarin is giving a low yield of the desired benzofuran-2-carboxylic acid. How can I optimize this step?

A5: The Perkin rearrangement is a base-catalyzed ring contraction.[9][10] Low yields can result from several factors:

  • Base and Solvent: The reaction is typically carried out in an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide. The concentration of the base is a critical parameter.

  • Temperature and Reaction Time: The rearrangement often requires heating. Monitoring the reaction by TLC is crucial to determine the optimal reaction time and prevent product decomposition.

  • Incomplete Reaction: The presence of electron-withdrawing chloro groups on the coumarin ring may affect the rate of the initial ring-opening step. Stronger basic conditions or longer reaction times might be necessary.

  • Side Reactions: The intermediate ring-opened species can potentially undergo other reactions. Careful control of temperature and base concentration is important.

Q6: My decarboxylation of this compound-2-carboxylic acid is not proceeding to completion or is giving byproducts. What are the best methods for this transformation?

A6: Decarboxylation of heteroaromatic carboxylic acids can be challenging, especially with deactivating halogen substituents.

  • Thermal Decarboxylation: Simple heating in a high-boiling solvent like quinoline is a classical method. However, this often requires very high temperatures which can lead to decomposition.

  • Copper-Catalyzed Decarboxylation: The use of a copper catalyst, often in the presence of a ligand like 1,10-phenanthroline, can significantly lower the required temperature and improve the yield.[7][9][11][12][13][14][15] Copper(I) oxide or copper(I) iodide are commonly used catalysts.

  • Side Reactions: Halogenated aromatic compounds can sometimes undergo side reactions under harsh decarboxylation conditions, including dehalogenation or coupling reactions.[12][16][17] The use of milder, catalyzed methods is therefore preferable.

Table 2: Troubleshooting Guide for Perkin Rearrangement and Decarboxylation

Problem Potential Cause Suggested Solution
Low yield of 3-halocoumarinInefficient Perkin condensationEnsure high reaction temperature (>150 °C). Use an excess of the haloacetic anhydride. Screen different bases (NaOAc, KOAc, Et₃N).
Low yield in Perkin RearrangementIncomplete ring contractionIncrease base concentration or use a stronger base (e.g., KOH). Increase reaction temperature and monitor by TLC.
Side reactions of intermediatesOptimize base concentration and temperature to minimize byproduct formation.
Incomplete DecarboxylationInsufficient temperatureIf using thermal method, ensure temperature is high enough. Consider using a higher boiling solvent.
Catalyst deactivationUse a copper catalyst with a suitable ligand (e.g., 1,10-phenanthroline) to facilitate the reaction at a lower temperature.
Byproducts in DecarboxylationDecomposition or side reactionsUse a milder, catalyzed method (e.g., copper catalysis). Optimize reaction time to avoid over-reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetyl-4,6-dichlorobenzofuran (via Rap-Stoermer Reaction)
  • To a solution of 3,5-dichlorosalicylaldehyde (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add anhydrous potassium carbonate (2.0-3.0 eq).

  • Add chloroacetone (1.1-1.5 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (typically 60-100 °C) and monitor the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-acetyl-4,6-dichlorobenzofuran.

Protocol 2: Deacetylation of 2-Acetyl-4,6-dichlorobenzofuran
  • Acidic Conditions:

    • Dissolve 2-acetyl-4,6-dichlorobenzofuran (1.0 eq) in a mixture of a suitable solvent (e.g., methanol or ethanol) and a strong acid (e.g., concentrated HCl or H₂SO₄).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent, wash with water, and dry.

    • Purify by column chromatography or recrystallization.

  • Basic Conditions:

    • Dissolve 2-acetyl-4,6-dichlorobenzofuran (1.0 eq) in an alcoholic solvent (e.g., ethanol).

    • Add an aqueous solution of a strong base (e.g., NaOH or KOH).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the mixture and acidify with a dilute acid (e.g., 1M HCl).

    • Extract the product, wash with water, dry, and purify.

Protocol 3: Synthesis of this compound-2-carboxylic acid (via Perkin Rearrangement)
  • Heat a mixture of 6,8-dichloro-3-bromocoumarin (1.0 eq) with an aqueous or alcoholic solution of sodium hydroxide (e.g., 10-20% NaOH).[10]

  • Maintain the temperature at reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound-2-carboxylic acid.

Protocol 4: Decarboxylation of this compound-2-carboxylic acid
  • In a flask equipped with a reflux condenser, combine this compound-2-carboxylic acid (1.0 eq), copper(I) oxide (0.1-0.2 eq), and a high-boiling solvent such as quinoline.

  • Heat the mixture to a high temperature (typically 180-220 °C) and monitor the evolution of CO₂.

  • After the gas evolution ceases, cool the reaction mixture.

  • Dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove the quinoline.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield this compound.

Disclaimer: These protocols are intended as a general guide. The optimal conditions for each reaction may vary and should be determined experimentally. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Technical Support Center: Synthesis of 4,6-Dichlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichlorobenzofuran. The following information addresses common issues and byproducts encountered during typical synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent laboratory and industrial synthesis method begins with 2,4-dichlorophenol. This route typically involves a two-step process:

  • Williamson Ether Synthesis: Reaction of 2,4-dichlorophenol with a two-carbon electrophile, such as chloroacetaldehyde or its diethyl acetal, under basic conditions to form the intermediate 2-(2,4-dichlorophenoxy)acetaldehyde.

  • Intramolecular Cyclization: Acid-catalyzed cyclization of the intermediate aldehyde to yield the final this compound product.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The most common side reactions are incomplete conversion of starting materials and the formation of isomeric or polymeric byproducts. In the Williamson ether synthesis step, potential side reactions include elimination reactions of the electrophile and C-alkylation of the phenol. During the cyclization step, improper regioselectivity (though unlikely for this substrate), polymerization under strong acid conditions, and incomplete cyclization are the main concerns.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress for both steps can be effectively monitored by Thin Layer Chromatography (TLC). For the Williamson ether synthesis, the disappearance of the 2,4-dichlorophenol spot and the appearance of a new, less polar product spot indicates the formation of the intermediate ether. For the cyclization step, the disappearance of the intermediate's spot and the formation of the more non-polar this compound spot signals the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.[1][2]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, focusing on the identification and mitigation of byproducts.

Problem 1: Low Yield of the Intermediate Ether (Williamson Ether Synthesis Step)

A low yield in the first step is often due to incomplete reaction or competing side reactions.

Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis

start Low Yield of Intermediate Ether Observed check_sm Check for Unreacted 2,4-Dichlorophenol (TLC/GC-MS) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Present side_reactions Potential Side Reactions check_sm->side_reactions Absent/Minor check_conditions Review Reaction Conditions solution_time_temp Increase reaction time or temperature check_conditions->solution_time_temp solution_base Ensure anhydrous conditions and fresh, strong base check_conditions->solution_base incomplete_rxn->check_conditions solution_elimination Consider a less sterically hindered electrophile side_reactions->solution_elimination

Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis step.

Potential Byproducts and Solutions:

Byproduct/IssuePotential CauseSuggested Analytical MethodTroubleshooting Steps
Unreacted 2,4-Dichlorophenol Insufficient reaction time, temperature, or base strength.TLC, GC-MS- Increase reaction time and/or temperature. - Use a stronger base (e.g., NaH) and ensure anhydrous conditions.
Elimination Products The base may be too sterically hindered, or the reaction temperature is too high.GC-MS- Use a non-hindered base. - Optimize the reaction temperature.
C-Alkylated Byproducts A less common side reaction where the alkyl group attaches to the aromatic ring instead of the oxygen.GC-MS, NMR[3]- Use of a polar aprotic solvent can favor O-alkylation.
Problem 2: Low Yield of this compound (Cyclization Step)

Low yields in the final cyclization step are typically due to incomplete reaction or degradation of the product.

Troubleshooting Workflow for Low Yield in Cyclization

start Low Yield of this compound Observed check_intermediate Check for Unreacted Intermediate (TLC/GC-MS) start->check_intermediate check_purity Assess Product Purity (TLC/GC-MS/NMR) check_intermediate->check_purity Absent/Minor incomplete_cyclization Incomplete Cyclization check_intermediate->incomplete_cyclization Present degradation Product Degradation/Polymerization check_purity->degradation Multiple Impurities/Baseline solution_acid Increase strength or concentration of the acid catalyst incomplete_cyclization->solution_acid solution_conditions Optimize reaction time and temperature to avoid degradation degradation->solution_conditions solution_purification Purify via column chromatography or recrystallization degradation->solution_purification

Caption: Troubleshooting workflow for low yield in the intramolecular cyclization step.

Potential Byproducts and Solutions:

Byproduct/IssuePotential CauseSuggested Analytical MethodTroubleshooting Steps
Unreacted Intermediate Insufficient acid strength, concentration, or reaction time/temperature.TLC, GC-MS- Use a stronger acid catalyst (e.g., polyphosphoric acid, Eaton's reagent). - Increase reaction temperature cautiously.
Polymeric/Tar-like materials Excessively harsh acidic conditions (too strong of an acid or too high temperature).Visual, NMR baseline- Decrease reaction temperature or use a milder acid catalyst. - Reduce reaction time.
Other Dichlorobenzofuran Isomers Non-regioselective cyclization.GC-MS, NMR[3]- This is generally not a major issue for this substrate due to strong directing group effects. If observed, re-evaluate the structure of the starting materials.

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound is provided below. Researchers should optimize conditions based on their specific laboratory setup and reagents.

Step 1: Synthesis of 2-(2,4-Dichlorophenoxy)acetaldehyde Diethyl Acetal (Williamson Ether Synthesis)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorophenol (1 equivalent) in a suitable solvent (e.g., ethanol or DMF).

  • Add a base (e.g., sodium hydroxide or potassium carbonate, 1.1-1.5 equivalents) and stir the mixture until the phenol is fully deprotonated.

  • Add chloroacetaldehyde diethyl acetal (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.

  • Work up the reaction by adding water and extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate.

Step 2: Synthesis of this compound (Intramolecular Cyclization)

  • To the crude 2-(2,4-dichlorophenoxy)acetaldehyde diethyl acetal, add a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Heat the mixture with stirring, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture over ice water to quench the reaction.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Synthetic Workflow Diagram

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification A 2,4-Dichlorophenol D 2-(2,4-Dichlorophenoxy)acetaldehyde Diethyl Acetal A->D B Chloroacetaldehyde Diethyl Acetal B->D C Base (e.g., NaOH, K2CO3) Solvent (e.g., EtOH, DMF) C->D F This compound D->F E Acid Catalyst (e.g., H2SO4, PPA) E->F G Crude Product F->G H Column Chromatography or Recrystallization G->H I Pure this compound H->I

Caption: General synthetic workflow for this compound.

References

Technical Support Center: Improving Regioselectivity in the Functionalization of 4,6-Dichlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-dichlorobenzofuran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselective functionalization of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective functionalization of this compound?

A1: The primary challenges stem from the electronic and steric influences of the two chlorine atoms and the benzofuran ring system itself. Key issues include:

  • Competing Reaction Sites: The C5 and C7 positions are the most likely sites for electrophilic and metal-mediated functionalization. The chlorine atoms deactivate the benzene ring, making C-H activation challenging.

  • Directing Group Influence: The oxygen atom of the furan ring can act as a directing group in processes like directed ortho-metalation (DoM), potentially favoring functionalization at the C7 position. However, this is influenced by the reaction conditions.

  • Steric Hindrance: The chlorine atom at C6 can sterically hinder reactions at the C5 and C7 positions, affecting the approach of bulky reagents and catalysts.

Q2: Which position, C5 or C7, is generally more reactive on the this compound ring?

A2: Predicting the more reactive site is complex and highly dependent on the reaction type and conditions.

  • In directed ortho-metalation (DoM) , the furan oxygen typically directs lithiation to the adjacent C7 position.[1][2][3]

  • In palladium-catalyzed C-H activation reactions , the regioselectivity can be influenced by the choice of ligands and directing groups, with either C5 or C7 being targeted.

  • For electrophilic aromatic substitution , the reaction is often difficult due to the deactivating effect of the chlorine atoms.

Q3: Can I achieve selective mono-functionalization of this compound?

A3: Yes, selective mono-functionalization is achievable but requires careful control of reaction conditions. Strategies include:

  • Using a slight excess of the limiting reagent.

  • Controlling the reaction temperature and time to favor mono-substitution.

  • Employing specific catalytic systems with ligands that promote mono-functionalization.

Troubleshooting Guides

Poor Regioselectivity in Directed ortho-Metalation (DoM)

Problem: Lithiation of this compound results in a mixture of C5 and C7 isomers, or low yield of the desired C7-lithiated species.

Probable Cause(s)Suggested Solution(s)Expected Outcome
Incomplete deprotonation at C7. Increase the equivalents of the organolithium base (e.g., n-BuLi, s-BuLi, or LDA). Use an additive like TMEDA to break up organolithium aggregates and increase basicity.Increased yield of the C7-lithiated product.
Competing deprotonation at C5. Lower the reaction temperature (-78°C or lower) to favor the kinetically preferred C7 deprotonation.Improved C7:C5 selectivity.
Isomerization of the lithiated intermediate. Quench the reaction with the electrophile at low temperature without allowing it to warm up.Reduced formation of undesired isomers.
Low Yield or Poor Selectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig)

Problem: Attempting a Suzuki or Buchwald-Hartwig coupling on a C7-halogenated this compound results in low yield, side products, or reaction at one of the chloro positions.

Probable Cause(s)Suggested Solution(s)Expected Outcome
Catalyst deactivation. The pyridine-like oxygen of the benzofuran can coordinate to the palladium center. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to stabilize the catalyst and promote reductive elimination.Increased reaction yield and turnover number.
Incorrect choice of base. The base plays a crucial role in the transmetalation (Suzuki) and deprotonation (Buchwald-Hartwig) steps. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and NaOt-Bu.Improved reaction rate and yield.
Reaction at chloro positions. The C-Cl bonds can undergo oxidative addition, especially at higher temperatures. Use a lower reaction temperature and a catalyst system known for selectivity towards C-Br or C-I bonds over C-Cl bonds.Selective coupling at the desired C7 position.

Experimental Protocols

Protocol 1: Regioselective C7-Bromination of this compound

This protocol is adapted from methods for the regioselective bromination of related heterocyclic systems.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF.

  • Add N-Bromosuccinimide (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 7-bromo-4,6-dichlorobenzofuran.

Protocol 2: C7-Arylation via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 7-bromo-4,6-dichlorobenzofuran.

Materials:

  • 7-Bromo-4,6-dichlorobenzofuran (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine 7-bromo-4,6-dichlorobenzofuran, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: C7-Amination via Buchwald-Hartwig Amination

This protocol outlines a general method for the Buchwald-Hartwig amination of 7-bromo-4,6-dichlorobenzofuran.

Materials:

  • 7-Bromo-4,6-dichlorobenzofuran (1.0 eq.)

  • Primary or secondary amine (1.2 eq.)

  • Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 2 mol%)

  • Ligand (e.g., XPhos, SPhos, or BrettPhos, 4 mol%)

  • Base (e.g., NaOt-Bu or LHMDS, 1.4 eq.)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst, ligand, and base.

  • Add the 7-bromo-4,6-dichlorobenzofuran and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to 80-110°C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualized Workflows

DoM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Start reagents This compound + Organolithium Base (e.g., n-BuLi) start->reagents 1. Mix lithiation Directed ortho-Metalation (-78°C, THF) reagents->lithiation 2. React quench Quench with Electrophile (E+) lithiation->quench 3. Add Electrophile workup Aqueous Workup quench->workup 4. Process purification Column Chromatography workup->purification 5. Purify product C7-Functionalized Product purification->product end End product->end

Caption: Workflow for C7-functionalization via Directed ortho-Metalation.

CrossCoupling_Workflow cluster_setup Reaction Setup cluster_rxn Reaction cluster_processing Workup & Purification cluster_final Product start Start reagents 7-Bromo-4,6-dichlorobenzofuran + Coupling Partner + Base + Catalyst/Ligand start->reagents 1. Combine heating Heat under Inert Atmosphere reagents->heating 2. React monitoring Monitor Progress (TLC/LC-MS) heating->monitoring 3. Analyze workup Aqueous Workup & Extraction monitoring->workup 4. Quench & Extract purify Column Chromatography workup->purify 5. Isolate product C7-Coupled Product purify->product end End product->end

Caption: General workflow for Palladium-Catalyzed Cross-Coupling at C7.

References

Troubleshooting low yield in Suzuki coupling of 4,6-Dichlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in the Suzuki-Miyaura cross-coupling of 4,6-Dichlorobenzofuran.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My Suzuki coupling of this compound is resulting in a very low yield or no reaction. What are the primary factors I should investigate?

A1: Low yields in the Suzuki coupling of aryl chlorides, particularly heteroaromatic ones like this compound, are a common challenge. The reduced reactivity of the C-Cl bond compared to C-Br or C-I bonds necessitates carefully optimized reaction conditions. Key areas to troubleshoot include:

  • Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical for activating the C-Cl bond. Standard ligands like PPh₃ are often ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are generally required to facilitate the oxidative addition of the aryl chloride to the palladium center.

  • Base Selection: The base plays a crucial role in the transmetalation step. The strength and nature of the base can significantly impact the yield. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. The choice of base may need to be optimized for your specific boronic acid or ester.

  • Solvent Choice: The polarity and proticity of the solvent can influence catalyst activity and stability. Anhydrous and degassed solvents are essential to prevent catalyst deactivation. Common solvent systems include toluene, dioxane, THF, and mixtures with water.[1]

  • Reaction Temperature: Higher temperatures are often required to promote the oxidative addition of the C-Cl bond. However, excessive heat can lead to catalyst decomposition or side reactions.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen).

Q2: I am observing the formation of side products. What are the most common side reactions and how can I minimize them?

A2: The two most prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by excess base and the presence of water. To minimize protodeboronation:

    • Use a milder base (e.g., K₃PO₄ or KF instead of stronger bases).

    • Consider using a boronic ester (e.g., pinacol ester) instead of a boronic acid, as they are generally more stable.

    • Ensure your solvent is anhydrous if running under non-aqueous conditions.

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Homocoupling of the boronic acid is often a result of oxidative processes and can be minimized by maintaining a strict inert atmosphere. Homocoupling of the aryl halide can be favored at high temperatures or with certain catalyst systems.

Q3: I am using this compound. Which chlorine is more likely to react, and can I control the regioselectivity for mono-arylation?

A3: The regioselectivity of Suzuki coupling on dihalogenated heterocycles is influenced by both electronic and steric factors. For dichlorinated heteroaromatics, the relative reactivity of the chlorine atoms can often be controlled by the choice of ligand and reaction conditions.[2]

While specific literature on this compound is scarce, we can draw parallels from studies on similar systems like 2,4-dichloropyridines and 2,4-dichloropyrimidines. In many cases, the chlorine atom at the 4-position is more reactive towards Suzuki coupling.[3][4] However, this is not a universal rule and can be influenced by the electronic nature of the benzofuran ring system.

To control for mono-arylation, you can:

  • Use a slight excess of the this compound relative to the boronic acid.

  • Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction once the desired mono-arylated product is maximized.

  • Employ sterically hindered ligands that may favor reaction at the less sterically hindered chlorine atom.

Q4: My catalyst appears to be turning black and precipitating out of the solution. What is causing this and how can I prevent it?

A4: The formation of palladium black (insoluble palladium metal) is a common sign of catalyst decomposition and deactivation. This can be caused by:

  • Presence of Oxygen: Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to oxidation of the Pd(0) active species.

  • High Temperatures: Some palladium catalysts are not stable at elevated temperatures for extended periods.

  • Inappropriate Ligand: The ligand stabilizes the palladium catalyst. If the ligand is not robust enough or is used in an insufficient amount, the palladium can agglomerate and precipitate.

  • Solvent Effects: The choice of solvent can impact the stability of the catalytic species.

To prevent catalyst decomposition:

  • Ensure all reagents and solvents are thoroughly degassed.

  • Maintain a positive pressure of an inert gas throughout the reaction.

  • Optimize the reaction temperature; try running the reaction at a lower temperature for a longer duration.

  • Use a robust ligand in an appropriate stoichiometry relative to the palladium precursor.

Experimental Protocols

The following are generalized experimental protocols that should be optimized for the specific boronic acid being used with this compound.

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15-20 minutes. This is typically done by cycles of evacuating the flask under vacuum and backfilling with the inert gas (repeated 3-5 times).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium precursor and the ligand. Dissolve them in a small amount of the degassed solvent and add this solution to the reaction flask via syringe. Alternatively, the solid catalyst components can be added to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Data Presentation

The following tables summarize typical conditions and their effects on yield for Suzuki couplings of challenging aryl chlorides, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Effect of Catalyst System on Yield

Palladium Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O100< 20
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane10070-90
Pd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene11075-95
PdCl₂(dppf) (3)-Cs₂CO₃DMF9060-85

Yields are illustrative and based on couplings of various electron-deficient aryl chlorides.

Table 2: Effect of Base and Solvent on Yield

Catalyst SystemBase (equiv.)SolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃ / SPhosK₂CO₃ (2)Dioxane/H₂O10065
Pd₂(dba)₃ / SPhosK₃PO₄ (2)Dioxane10085
Pd₂(dba)₃ / SPhosCs₂CO₃ (2)Toluene11088
Pd₂(dba)₃ / SPhosK₃PO₄ (2)THF8075

Yields are illustrative and based on couplings of various electron-deficient aryl chlorides.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OR)₂ + Base pd2_r_rprime R-Pd(II)L_n-R' transmetalation->pd2_r_rprime reductive_elimination Reductive Elimination pd2_r_rprime->reductive_elimination reductive_elimination->pd0 R-R' Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_catalyst Evaluate Catalyst System (Pd Source + Ligand) start->check_catalyst check_conditions Assess Reaction Conditions (Base, Solvent, Temp.) start->check_conditions check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid) start->check_reagents optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->optimize_ligand optimize_base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) check_conditions->optimize_base optimize_solvent Screen Solvents (Dioxane, Toluene, THF) check_conditions->optimize_solvent check_purity Confirm Purity and Stability check_reagents->check_purity success Improved Yield optimize_ligand->success optimize_base->success optimize_solvent->success check_purity->success

References

Minimizing side reactions in the synthesis of 4,6-Dichlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,6-Dichlorobenzofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process. Our aim is to help you minimize side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical laboratory-scale synthesis of this compound involves a two-step process starting from 3,5-dichlorophenol. The first step is a Williamson ether synthesis to form an intermediate ether, followed by an acid-catalyzed intramolecular cyclization (a variation of the Perkin rearrangement) to yield the final product.

Q2: What are the primary side reactions to be aware of during this synthesis?

The main side reactions include:

  • Incomplete Williamson Ether Synthesis: Unreacted 3,5-dichlorophenol can remain, which can complicate the subsequent cyclization and purification steps.

  • Elimination during Williamson Ether Synthesis: Under strongly basic conditions or with sterically hindered reagents, an elimination reaction can compete with the desired substitution, leading to the formation of undesired byproducts.

  • Polymerization during Cyclization: Strong acid catalysts and high temperatures can promote the polymerization of the starting materials or the product, leading to the formation of intractable tars and reducing the yield.

  • Formation of Isomeric Products: Depending on the precise reaction conditions, there is a possibility of forming other dichlorobenzofuran isomers, although the directing effects of the chloro substituents generally favor the 4,6-disubstituted product.

  • Over-chlorination or De-chlorination: Although less common under controlled conditions, harsh reaction environments could potentially lead to the formation of tri-chlorinated or mono-chlorinated benzofurans.

Q3: How can I monitor the progress of the reaction?

The progress of both the Williamson ether synthesis and the cyclization can be effectively monitored by Thin Layer Chromatography (TLC). For the Williamson ether synthesis, the disappearance of the 3,5-dichlorophenol spot and the appearance of a new, less polar spot for the ether intermediate indicates reaction progression. During cyclization, the disappearance of the ether intermediate spot and the appearance of the this compound product spot (which will be less polar than the starting ether) signals the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool to identify the products and byproducts in the crude reaction mixture.

Q4: What are the recommended purification techniques for this compound?

The primary method for purifying crude this compound is column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective. Recrystallization from a suitable solvent system can be used for further purification of the isolated product.

Troubleshooting Guide

Problem 1: Low Yield of the Intermediate Ether in Williamson Synthesis
Possible Cause Troubleshooting Steps
Incomplete Deprotonation of Phenol Ensure a slight excess of a strong, non-nucleophilic base (e.g., sodium hydride) is used. Ensure the phenol is dry, as water will consume the base.
Poor Quality Alkylating Agent Use a freshly opened or purified bottle of the chloroacetaldehyde equivalent (e.g., chloroacetaldehyde diethyl acetal).
Side Reactions (Elimination) Use a less sterically hindered base if possible. Maintain a moderate reaction temperature; avoid excessive heating.
Reaction Time Too Short Monitor the reaction by TLC until the starting phenol is consumed.
Problem 2: Low Yield of this compound in Cyclization Step
Possible Cause Troubleshooting Steps
Ineffective Cyclization Catalyst Use a strong acid catalyst like polyphosphoric acid (PPA) or a mixture of acetic anhydride and sulfuric acid. Ensure the catalyst is not deactivated.
Polymerization Add the crude ether slowly to the pre-heated acid catalyst. Maintain the recommended reaction temperature and avoid overheating. Shorter reaction times can sometimes mitigate polymerization.
Incomplete Reaction Monitor the reaction by TLC. If the reaction stalls, a slight increase in temperature or addition of more catalyst might be necessary, but proceed with caution to avoid polymerization.
Hydrolysis of Acetal If using an acetal as the chloroacetaldehyde equivalent, ensure sufficient acid and water are present to hydrolyze it to the aldehyde in situ for cyclization.
Problem 3: Presence of Multiple Spots on TLC After Cyclization
Possible Cause Troubleshooting Steps
Unreacted Starting Materials Optimize the reaction conditions of the preceding Williamson ether synthesis to ensure complete conversion.
Isomeric Byproducts Optimize the cyclization conditions (catalyst, temperature, and time) to favor the formation of the desired isomer. Purification by column chromatography should separate the isomers.
Polymeric Material This will typically appear as a streak from the baseline on the TLC plate. Minimize polymerization by following the suggestions in Problem 2. The polymeric material can usually be removed during column chromatography.

Experimental Protocols

Key Experiment: Two-Step Synthesis of this compound

Step 1: Williamson Ether Synthesis of 1-(2,2-Diethoxyethoxy)-3,5-dichlorobenzene

  • To a solution of 3,5-dichlorophenol (1 equivalent) in a suitable aprotic solvent (e.g., dry DMF or acetone) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add chloroacetaldehyde diethyl acetal (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ether.

Step 2: Acid-Catalyzed Cyclization to this compound

  • Place a strong acid catalyst, such as polyphosphoric acid (PPA), in a reaction flask and heat it to the desired temperature (e.g., 100-120 °C).

  • Slowly add the crude 1-(2,2-diethoxyethoxy)-3,5-dichlorobenzene from Step 1 to the hot PPA with vigorous stirring.

  • Maintain the reaction at this temperature and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Data Presentation

Table 1: Hypothetical Optimization of Williamson Ether Synthesis

EntryBaseSolventTemperature (°C)Time (h)Yield of Ether (%)
1K₂CO₃AcetoneReflux1265
2NaHDMF60485
3Cs₂CO₃Acetonitrile80678
4NaHTHF65582

Table 2: Hypothetical Optimization of Cyclization Reaction

EntryCatalystTemperature (°C)Time (h)Yield of this compound (%)
1H₂SO₄100255
2PPA120175
3Eaton's Reagent80370
4PPA1400.560 (with significant polymerization)

Visualizations

experimental_workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Acid-Catalyzed Cyclization A 3,5-Dichlorophenol D Reaction in Aprotic Solvent A->D B Base (e.g., NaH) B->D C Chloroacetaldehyde diethyl acetal C->D E Crude 1-(2,2-Diethoxyethoxy) -3,5-dichlorobenzene D->E Workup G Heating E->G F Acid Catalyst (e.g., PPA) F->G H Crude this compound G->H Workup I Purification (Column Chromatography) H->I J Pure this compound I->J

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_low_yield cluster_ether_issues Intermediate Ether Issues cluster_cyclization_issues Cyclization Issues A Low Yield of This compound B Check Purity of Intermediate Ether A->B C Analyze Cyclization Reaction Conditions A->C D Incomplete Williamson Ether Synthesis B->D F Polymerization? C->F G Incomplete Reaction? C->G E Repurify or Re-run Williamson Synthesis D->E I Lower Temperature, Shorter Time F->I H Optimize Catalyst, Temperature, Time G->H

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: 4,6-Dichlorobenzofuran Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4,6-Dichlorobenzofuran?

A1: Based on related chlorinated aromatic compounds, the primary factors influencing the stability of this compound are expected to be:

  • Photodegradation: Exposure to UV or fluorescent light can induce degradation. Aryl chlorides are known to be photosensitive.[1]

  • pH: Extreme pH conditions, particularly alkaline hydrolysis, can lead to the degradation of the molecule.

  • Oxidation: The presence of oxidizing agents can cause degradation through an electron transfer mechanism.[1]

  • High Temperatures: Both dry and wet heat can accelerate degradation processes.[1]

  • Microbial Degradation: Certain microorganisms can degrade chlorinated dibenzofurans, typically through enzymatic pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[2] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can be beneficial to prevent oxidative degradation. Storage in amber glass vials is recommended to protect from light.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound have not been documented in the provided search results, potential degradation pathways for related compounds suggest the formation of hydroxylated and de-chlorinated species. Under microbial degradation, ring-cleavage products may also be formed.

Q4: Is this compound susceptible to microbial degradation?

A4: Yes, it is likely that this compound can be degraded by certain microorganisms. Studies on other chlorinated dibenzofurans have shown that bacteria can utilize them as a carbon source, initiating degradation through dioxygenase enzymes.

Troubleshooting Guides

Analytical Troubleshooting (HPLC & GC-MS)
Symptom Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) in HPLC/GC-MS Active sites on the column or in the inlet liner adsorbing the analyte.Use an inert column and liner. For GC-MS, ensure proper deactivation of the liner. For HPLC, consider a different column chemistry or mobile phase additive.[3][4]
Low analytical signal or poor sensitivity Sample degradation in the injector port (GC). Suboptimal detector settings. Leaks in the system.For GC-MS, lower the injector temperature. Optimize detector parameters (e.g., voltage, gas flows). Perform a leak check of the entire system.[5][6]
Baseline noise or drift Contaminated carrier gas or mobile phase. Column bleed at high temperatures. Detector contamination.Use high-purity gases/solvents and install appropriate filters. Ensure the column is not heated above its maximum operating temperature. Clean the detector according to the manufacturer's instructions.[3][5]
Inconsistent retention times Fluctuations in oven temperature or mobile phase composition. Leaks in the flow path. Column degradation.Ensure the GC oven or HPLC column compartment is properly calibrated and stable. Check for leaks in all fittings and connections. Replace the column if it shows signs of degradation.
Ghost peaks Contamination from previous injections (carryover). Septum bleed in GC. Contaminated solvent.Implement a thorough wash cycle between injections. Use a high-quality, low-bleed septum. Run a blank solvent injection to identify the source of contamination.

Data Presentation

Table 1: Illustrative Forced Degradation Data for this compound

The following data is hypothetical and intended for illustrative purposes only.

Stress Condition Duration Temperature % Degradation Number of Degradants Detected
0.1 M HCl24 hours80°C~ 5%1
0.1 M NaOH8 hours60°C~ 15%2
10% H₂O₂24 hoursRoom Temp~ 10%2
Thermal (Dry Heat)48 hours100°C~ 8%1
Photolytic (UV)24 hoursRoom Temp~ 20%3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is based on ICH Q1A(R2) guidelines for forced degradation studies.[7][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[9]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 80°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute to a final concentration suitable for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 8 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 10% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration suitable for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 100°C for 48 hours.

    • Dissolve the stressed sample in a suitable solvent to the desired concentration for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][9]

    • A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a validated stability-indicating analytical method (e.g., HPLC-UV/MS or GC-MS).

Protocol 2: General HPLC-UV Method for Analysis

This is a general starting point for developing a stability-indicating HPLC method.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte)

  • Injection Volume: 10 µL

Mandatory Visualizations

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 80°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (10% H2O2, RT) stock->oxidation thermal Thermal Stress (100°C Dry Heat) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC, GC-MS) thermal->analyze photo->neutralize neutralize->analyze compare Compare stressed vs. control analyze->compare identify Identify & Quantify Degradants compare->identify pathway Propose Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study of this compound.

G Hypothetical Microbial Degradation Pathway A This compound B Dioxygenation A->B C Chlorinated Dihydrodiol Intermediate B->C D Dehydrogenation C->D E Chlorinated Dihydroxybenzofuran D->E F Meta-cleavage E->F G Ring Fission Products F->G H Further Degradation G->H

Caption: A potential microbial degradation pathway for this compound.

References

Technical Support Center: Catalyst Selection for Efficient 4,6-Dichlorobenzofuran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-dichlorobenzofuran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low or no conversion. What are the initial troubleshooting steps?

A1: Low conversion in Suzuki-Miyaura couplings of dichloroarenes can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality: Ensure the purity of your this compound, boronic acid, palladium catalyst, ligand, base, and solvent. Impurities can poison the catalyst.

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. Verify that your reaction is set up under a robust inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

  • Catalyst Activity: Consider using a fresh batch of palladium catalyst or an air-stable precatalyst. Ensure the catalyst is fully dissolved before adding other reagents. For electron-deficient aryl chlorides like this compound, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition step.[1][2]

  • Base Selection: The choice of base is critical. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective than weaker bases like sodium carbonate (Na₂CO₃).[3]

  • Temperature: If the reaction is sluggish at lower temperatures, a gradual increase may improve the rate. However, be mindful of potential catalyst decomposition or side reactions at excessively high temperatures.

Q2: How can I control the selectivity between mono- and di-substitution products in my cross-coupling reaction with this compound?

A2: Achieving selective mono-substitution on a dihaloarene is a common challenge. The following strategies can be employed:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (typically 1.0-1.2 equivalents) of the coupling partner relative to the this compound.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the formation of the mono-coupled product.

  • Ligand Choice: Sterically hindered ligands can disfavor the second coupling event.

  • For Di-substitution: To favor the formation of the di-substituted product, use a larger excess of the coupling partner and potentially a higher catalyst loading.

Q3: I am observing significant amounts of dehalogenation (replacement of a chlorine atom with hydrogen) in my reaction. How can I minimize this side reaction?

A3: Dehalogenation is a common side reaction, particularly with electron-rich phosphine ligands. To minimize this:

  • Choice of Solvent: In some cases, changing the solvent from ethereal solvents like dioxane or THF to a non-polar solvent like toluene can reduce dehalogenation.

  • More Active Catalyst: Employing a more active catalyst system can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation reaction.

  • Water Content: Carefully control the amount of water in the reaction, as it can be a proton source for dehalogenation.

Q4: Which position (C4 or C6) of this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A4: The relative reactivity of the C4 and C6 positions in this compound can be influenced by both electronic and steric factors. In many dihalogenated N-heterocycles, the halide adjacent to the heteroatom is more reactive. However, for benzofuran, the electronic effects are more nuanced. The regioselectivity can be dependent on the specific reaction conditions, particularly the choice of ligand. For some dihalopyridines, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to favor coupling at the position further from the heteroatom.[4] It is recommended to perform small-scale screening experiments to determine the regioselectivity for your specific reaction.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step
Inactive CatalystUse a fresh batch of palladium catalyst or an air-stable precatalyst (e.g., a palladacycle). Ensure complete dissolution before adding other reagents.
Inappropriate LigandFor the electron-deficient this compound, screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to facilitate oxidative addition.[1][2]
Incorrect BaseThe choice of base is critical. Screen stronger bases like K₃PO₄, Cs₂CO₃, or NaOtBu.
Suboptimal SolventCommon solvents include dioxane, toluene, or DMF, often with a small amount of water.[3] The optimal solvent will depend on the specific substrates and should be screened.
Low Reaction TemperatureGradually increase the reaction temperature. For challenging couplings, microwave heating can sometimes improve yields and reduce reaction times.
Issue 2: Poor Results in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Catalyst InhibitionThe amine substrate or product can sometimes inhibit the catalyst. Using a higher catalyst loading or a more robust ligand may be necessary.
Base IncompatibilityStrong bases like NaOtBu or K₂CO₃ are typically required. Ensure the base is anhydrous and of high purity.
Ligand SelectionBulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective for coupling with aryl chlorides.[5][6]
Steric HindranceIf coupling a bulky amine, a less sterically demanding ligand might be beneficial, or higher reaction temperatures may be required.
Issue 3: Inefficient Heck Reaction
Potential Cause Troubleshooting Step
Catalyst DeactivationPalladium black precipitation indicates catalyst deactivation. Adding a phase-transfer co-catalyst like tetrabutylammonium bromide (TBAB) can sometimes stabilize the catalyst.
Base StrengthA hindered amine base like triethylamine or an inorganic base such as potassium carbonate is typically used.
Ligand ChoiceWhile some Heck reactions are ligandless, phosphine ligands like PPh₃ or P(o-tol)₃ are often used to improve efficiency.
Alkene ReactivityElectron-deficient alkenes (e.g., acrylates) are generally more reactive in the Heck reaction. For less reactive alkenes, higher temperatures may be needed.

Data Presentation

The following tables provide starting points for catalyst and condition selection based on literature for analogous dichloro-heterocyclic systems. Note: Optimal conditions for this compound will likely require further screening and optimization.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Dichloro-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (3)Dioxane/H₂O10070-90
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene10085-95
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane11080-95

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Dichloro-Aryl Halides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.4)Toluene10075-95
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Dioxane11070-90
PEPPSI-IPr (2)-NaOtBu (1.5)THF8080-98

Experimental Protocols

The following are generalized protocols adapted from the literature for cross-coupling reactions of dichloro-heterocycles and should be optimized for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) to a dry Schlenk flask equipped with a stir bar.

  • Solvent Addition: Add degassed solvent (e.g., toluene/water or dioxane/water in a 4:1 ratio).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Catalyst Preparation: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk flask.

  • Addition of Reagents: To the same flask, add the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction Conditions: Seal the flask and heat the reaction mixture with stirring at a specified temperature (e.g., 100 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered through a pad of Celite, concentrated, and purified by column chromatography.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Coupling Partner - Base setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System: - Pd Source - Ligand catalyst->setup solvent Degas Solvent solvent->setup heating Heat and Stir (Monitor Progress) setup->heating quench Quench Reaction (if necessary) heating->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for cross-coupling reactions.

Troubleshooting_Logic start Low Reaction Conversion check_reagents Check Reagent Purity and Inert Atmosphere start->check_reagents optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) check_reagents->optimize_catalyst [No Improvement] success Improved Conversion check_reagents->success [Issue Resolved] optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) optimize_catalyst->optimize_conditions [No Improvement] optimize_catalyst->success [Issue Resolved] optimize_conditions->success

Caption: A logical approach to troubleshooting low reaction conversion.

References

Technical Support Center: Synthesis of 4,6-Dichlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4,6-Dichlorobenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Common synthetic routes for benzofurans that can be adapted for this compound include intramolecular cyclization of suitably substituted phenols and palladium-catalyzed cross-coupling reactions. For instance, a plausible route could involve the reaction of a 3,5-dichlorophenol derivative bearing a side chain that can undergo cyclization to form the furan ring.

Q2: How does the choice of solvent impact the synthesis of this compound?

A2: The solvent plays a crucial role in the reaction by influencing reactant solubility, reaction rate, and the stabilization of intermediates or transition states. The polarity of the solvent can significantly affect the yield and purity of this compound. Polar aprotic solvents like DMF are often effective in palladium-catalyzed reactions for synthesizing benzofuran derivatives.

Q3: What are the typical byproducts in the synthesis of this compound?

A3: Potential byproducts can include unreacted starting materials, homo-coupled products from starting materials, and potentially isomeric dichlorobenzofurans if the reaction is not highly regioselective. The formation of tars or polymeric materials can also occur under harsh reaction conditions.

Q4: What purification techniques are most effective for isolating this compound?

A4: Column chromatography on silica gel is a standard and effective method for purifying this compound from reaction byproducts. The choice of eluent is critical for achieving good separation. Recrystallization can be employed as a final purification step to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solutions
Low or No Product Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive catalyst or reagents.1. Monitor the reaction by TLC to ensure completion. Extend the reaction time if necessary. 2. Optimize the reaction temperature. 3. Use fresh, high-purity starting materials and catalyst.
Formation of Multiple Products 1. Side reactions due to incorrect stoichiometry or temperature. 2. Lack of regioselectivity.1. Carefully control the stoichiometry of reactants and maintain a stable reaction temperature. 2. Modify the catalyst or ligand in palladium-catalyzed reactions to improve regioselectivity.
Product is a Dark, Tar-Like Substance 1. Decomposition of starting materials or product at high temperatures. 2. Presence of impurities that promote polymerization.1. Lower the reaction temperature and monitor for product formation at a slower rate. 2. Ensure the purity of all starting materials and solvents.
Difficulty in Product Purification 1. Co-elution of impurities with the product during column chromatography. 2. Product instability on silica gel.1. Optimize the solvent system for column chromatography by testing different solvent polarities. 2. Consider alternative purification methods like preparative TLC or recrystallization.

Solvent Effects on Reaction Yield and Purity (Illustrative Data)

The following table provides an illustrative summary of how different solvents might affect the synthesis of this compound based on general principles and data from related benzofuran syntheses. Note: This data is hypothetical and should be used as a guide for optimization.

Solvent Dielectric Constant (ε) Typical Reaction Time (h) Yield (%) Purity (%) Notes
Toluene2.412-2440-6085-90A non-polar solvent, may require higher temperatures.
Acetonitrile37.58-1660-7590-95A polar aprotic solvent, often a good choice for stabilizing charged intermediates.
N,N-Dimethylformamide (DMF)36.76-1270-85>95A highly polar aprotic solvent, commonly used in palladium-catalyzed cross-coupling reactions.[1]
Tetrahydrofuran (THF)7.610-2050-6588-92A moderately polar ether, good for reactions with organometallic reagents.
1,4-Dioxane2.212-2445-6085-90A non-polar ether, can be used at higher temperatures than THF.

Experimental Protocols

General Protocol for Palladium-Catalyzed Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substrates and reaction scales.

Materials:

  • 2-Bromo-3,5-dichlorophenol

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromo-3,5-dichlorophenol (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis Start Starting Materials (e.g., 2-Bromo-3,5-dichlorophenol, Terminal Alkyne) Reaction Palladium-Catalyzed Cross-Coupling & Cyclization Start->Reaction Catalyst, Base, Solvent, Heat Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography &/or Recrystallization Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield Start Low Product Yield Check_TLC Is starting material consumed on TLC? Start->Check_TLC Extend_Time Action: Extend reaction time Check_TLC->Extend_Time No Check_Temp Is reaction temperature optimal? Check_TLC->Check_Temp Yes Adjust_Temp Action: Adjust temperature Check_Temp->Adjust_Temp No Check_Reagents Are reagents and catalyst active? Check_Temp->Check_Reagents Yes Use_Fresh Action: Use fresh, pure materials Check_Reagents->Use_Fresh No Complex_Mixture Complex mixture of byproducts Check_Reagents->Complex_Mixture Yes

Caption: A decision tree to troubleshoot low product yield in the synthesis.

References

Technical Support Center: Visible-Light Photocatalysis for the Functionalization of 4,6-Dichlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing visible-light photocatalysis for the functionalization of 4,6-dichlorobenzofuran. The information is designed to assist in optimizing reaction conditions, overcoming common experimental hurdles, and ensuring reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the functionalization of this compound using visible-light photocatalysis.

Issue Potential Cause(s) Recommended Solution(s)
1. Low or No Product Conversion - Insufficient Light Intensity: The photocatalyst is not being sufficiently excited. - Inadequate Degassing: Oxygen can quench the excited state of the photocatalyst. - Catalyst Inactivity: The chosen photocatalyst may not have the appropriate redox potential for the substrate. - Incorrect Wavelength: The light source wavelength does not match the absorption maximum of the photocatalyst. - Low Reaction Temperature: May slow down reaction kinetics.- Light Source: Ensure the reaction vessel is placed as close as possible to the light source. Use a higher wattage lamp or an LED array with a focused output. - Degassing: Degas the reaction mixture thoroughly using freeze-pump-thaw cycles (at least three) or by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction. - Catalyst Selection: If using a common photocatalyst like Ru(bpy)₃Cl₂ and observing no reaction, consider a more strongly oxidizing or reducing catalyst depending on the proposed mechanism (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or an organic dye like 4CzIPN). - Wavelength Match: Verify the absorbance spectrum of your photocatalyst and use a light source that emits at or near the λmax. For many common photocatalysts, blue LEDs are effective. - Temperature Control: While most reactions are run at room temperature, gentle heating (30-40 °C) with a fan to maintain a constant temperature can sometimes improve rates.
2. Poor Regioselectivity (Functionalization at undesired positions) - Steric Hindrance: The target C-H bond may be sterically encumbered. - Electronic Effects: The electronic nature of the dichlorinated benzofuran ring and the incoming radical species dictates the preferred site of attack. The C2 and C7 positions are often electronically favored for electrophilic aromatic substitution-type radical additions. - Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, affecting regioselectivity.- Directing Groups: If possible, temporarily install a directing group to favor functionalization at the desired position. This is a more advanced synthetic consideration. - Reagent Choice: The steric bulk of the radical precursor can influence the regiochemical outcome. A bulkier radical may favor the less hindered position. - Solvent Screening: Test a range of solvents with varying polarities (e.g., acetonitrile, DMF, 1,4-dioxane, dichloromethane) to see if regioselectivity can be improved.
3. Formation of Side Products/Byproducts - Substrate Decomposition: this compound may be unstable under the reaction conditions. - Catalyst Decomposition: The photocatalyst may degrade over long reaction times, leading to undesired pathways. - Over-oxidation/Reduction: The product may be susceptible to further reaction under the photocatalytic conditions. - Homocoupling of Radical Precursor: The radical generated from the precursor may couple with itself instead of the benzofuran.- Reaction Time: Monitor the reaction by TLC or GC/MS to determine the optimal reaction time and avoid prolonged irradiation. - Catalyst Loading: Use the lowest effective catalyst loading (typically 0.5-2 mol%). Excessive catalyst can sometimes lead to side reactions. - Control Experiments: Run the reaction in the absence of light or the photocatalyst to check for background thermal reactions. Also, run the reaction without the benzofuran to observe the stability of the radical precursor. - Concentration: Adjust the concentration of the limiting reagent. Sometimes, a higher concentration of the benzofuran relative to the radical precursor can favor the desired cross-coupling.
4. Reaction Reproducibility Issues - Inconsistent Light Source Placement: Small changes in the distance or angle to the light source can significantly alter the photon flux. - Variable Degassing Efficiency: Incomplete removal of oxygen can lead to inconsistent results. - Reagent Purity: Impurities in solvents or reagents can interfere with the catalytic cycle.- Standardized Setup: Use a fixed setup for your photoreactor to ensure consistent irradiation between runs. A cooling fan should be used to maintain a constant temperature, as light sources can generate significant heat. - Consistent Degassing Protocol: Adhere to a strict and consistent degassing procedure for all experiments. - Reagent Quality: Use freshly distilled and anhydrous solvents. Ensure the purity of all reagents, including the photocatalyst and additives.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a general experimental protocol?

A1: A general protocol for the visible-light photocatalytic C-H functionalization of this compound would be as follows:

Experimental Protocol: General C-H Arylation

  • Preparation: To an oven-dried reaction vessel (e.g., a 4 mL vial or a Schlenk tube) equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv.), the coupling partner (e.g., an aryl diazonium salt, 0.15 mmol, 1.5 equiv.), and the photocatalyst (e.g., Ru(bpy)₃Cl₂ or 4CzIPN, 1-2 mol%).

  • Solvent Addition: Add the chosen anhydrous and degassed solvent (e.g., acetonitrile or DMF, 0.1 M concentration) via syringe.

  • Degassing: Seal the vessel and degas the reaction mixture by sparging with argon for 20 minutes or by performing three freeze-pump-thaw cycles.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a 34 W blue LED lamp) and stir vigorously. Use a fan to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired product.

Q2: Which photocatalyst should I choose for the functionalization of this compound?

A2: The choice of photocatalyst is crucial and depends on the specific transformation. Here is a table of commonly used photocatalysts and their typical applications.

Photocatalyst Type Redox Potentials (vs. SCE) Typical Applications
fac-[Ir(ppy)₃]Iridium-basedE₁/₂(Ir⁴⁺/Ir³⁺) = -1.73 VReductive quenching cycles, generation of nucleophilic radicals.
Ru(bpy)₃Cl₂Ruthenium-basedE₁/₂(Ru²⁺/Ru⁺) = +0.77 VOxidative and reductive quenching cycles, versatile for many transformations.
4CzIPNOrganic DyeE₁/₂(PC/PC⁻) = +1.35 VStrongly oxidizing, suitable for generating radical cations from electron-rich arenes.
Eosin YOrganic DyeE₁/₂(PC/PC⁻) = +0.78 VMild oxidant, often used in atom transfer radical addition (ATRA) reactions.

For the C-H functionalization of an electron-rich heterocycle like benzofuran, a catalyst capable of an oxidative quenching cycle, such as Ru(bpy)₃Cl₂ or 4CzIPN , is often a good starting point.

Q3: How do I control the regioselectivity of the functionalization?

A3: Controlling regioselectivity in C-H functionalization can be challenging. The inherent electronic properties of the this compound ring will be the primary determinant. The C2 position is typically the most electron-rich and sterically accessible, making it a likely site for functionalization. To influence regioselectivity, you can try altering the steric bulk of your radical precursor or screening different solvents, as these factors can sometimes alter the preference for one position over another.[1]

Q4: My reaction is not working. What control experiments should I perform?

A4: To diagnose a failed reaction, a series of control experiments is essential:

  • No Light Control: Run the reaction under the optimized conditions but in the dark (e.g., by wrapping the vessel in aluminum foil). If product formation is observed, a thermal background reaction is occurring.

  • No Photocatalyst Control: Run the reaction with light but without the photocatalyst. If the reaction proceeds, it may be a direct photoexcitation process or initiated by an impurity.

  • No Coupling Partner Control: Run the reaction with only the this compound, photocatalyst, and light to check for substrate stability under the reaction conditions.

Visualizing Reaction Mechanisms and Workflows

Below are diagrams created using Graphviz to illustrate key processes in visible-light photocatalysis.

G cluster_setup Experimental Workflow prep 1. Prepare Reagents (Substrate, Catalyst, etc.) mix 2. Mix in Reaction Vessel prep->mix degas 3. Degas Mixture (Freeze-Pump-Thaw or Ar sparge) mix->degas irradiate 4. Irradiate with Visible Light (e.g., Blue LEDs) degas->irradiate monitor 5. Monitor Progress (TLC, GC-MS) irradiate->monitor workup 6. Work-up & Purify (Column Chromatography) monitor->workup G Generalized Oxidative Quenching Cycle PC PC PC_star PC* PC->PC_star (Visible Light) Radical_Cation Substrate•+ PC_star->Radical_Cation SET PC_minus PC•- PC_star->PC_minus SET Substrate Substrate (Benzofuran) Product Product Radical_Cation->Product PC_minus->PC SET Oxidant_red Oxidant(red) PC_minus->Oxidant_red SET Oxidant Oxidant Radical_Precursor Radical Precursor (R-X) Radical R• Radical_Precursor->Radical + e⁻ (from PC•-) Radical->Product G cluster_troubleshooting Troubleshooting Logic start Low/No Conversion? check_light Check Light Source (Intensity, Wavelength, Distance) start->check_light Yes check_degas Improve Degassing (Freeze-Pump-Thaw) check_light->check_degas check_catalyst Screen Photocatalysts (Different Redox Potentials) check_degas->check_catalyst check_temp Adjust Temperature check_catalyst->check_temp

References

Technical Support Center: Scale-up Synthesis of 4,6-Dichlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4,6-Dichlorobenzofuran.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up production of this compound?

A common and scalable approach involves a two-step process starting from 2,4-dichlorophenol. The first step is the O-alkylation of 2,4-dichlorophenol with a suitable two-carbon synthon, such as 2-chloroacetaldehyde or its synthetic equivalents, to form an intermediate ether. This is typically followed by an intramolecular cyclization under acidic or thermal conditions to yield this compound.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

The main challenges during scale-up include:

  • Exothermic Reaction Control: The initial alkylation and subsequent cyclization steps can be exothermic, posing a risk of runaway reactions in large reactors.

  • Byproduct Formation: Formation of regioisomers and polymeric materials can increase with scale, complicating purification and reducing yield.

  • Purification of the Final Product: Removing impurities at a large scale can be difficult, as techniques like column chromatography may not be economically viable.

  • Handling of Hazardous Materials: The use of corrosive acids, lachrymatory alkylating agents, and flammable solvents requires stringent safety protocols.

  • Solid Handling and Isolation: Efficient filtration and drying of the final product can be challenging with large quantities.

Q3: How can I monitor the progress of the reaction during scale-up?

For large-scale reactions, in-process controls (IPCs) are crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for monitoring the disappearance of starting materials and the formation of the product and key impurities. Thin Layer Chromatography (TLC) can be used for quick qualitative checks but is less precise for quantitative analysis at scale.

Q4: What are the critical safety precautions for the scale-up synthesis?

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and lab coats.

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood, especially when handling volatile and corrosive reagents.

  • Emergency Preparedness: Ensure easy access to safety showers, eyewash stations, and fire extinguishers. Have appropriate quenchers and spill kits readily available.

  • Exothermic Reaction Management: Use a reactor with adequate cooling capacity and implement controlled addition of reagents. Monitor the internal temperature continuously.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction of 2,4-dichlorophenol.Increase reaction time or temperature. Ensure efficient stirring. Check the purity of starting materials.
Degradation of product during cyclization.Optimize the cyclization conditions (e.g., use a milder acid catalyst, lower the temperature).
Loss of product during work-up and isolation.Optimize extraction and filtration procedures. Consider an alternative isolation method like crystallization.
High Levels of Impurities Formation of regioisomers (e.g., 6,8-dichlorobenzofuran).Control the reaction temperature carefully during cyclization. Investigate different acid catalysts.
Presence of unreacted 2,4-dichlorophenol.Drive the initial alkylation to completion. Consider a purification step to remove unreacted phenol before cyclization.
Formation of polymeric byproducts.Avoid excessively high temperatures and prolonged reaction times. Ensure an inert atmosphere to prevent oxidative side reactions.
Difficult Product Isolation Product is an oil or difficult to crystallize.Attempt co-distillation with a high-boiling solvent to remove impurities. Screen various crystallization solvents and conditions (temperature, concentration).
Product is a fine powder that clogs filters.Use a different type of filter or a filter aid. Consider centrifugation as an alternative to filtration.
Inconsistent Batch-to-Batch Results Variability in raw material quality.Qualify vendors and establish specifications for all starting materials.
Poor temperature control in the reactor.Ensure the reactor's heating and cooling system is properly calibrated and functioning.
Inefficient mixing at larger scales.Evaluate and optimize the agitator design and speed for the reactor volume.

Experimental Protocols

Step 1: Synthesis of 2-(2,4-Dichlorophenoxy)acetaldehyde Diethyl Acetal (Intermediate)
  • Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is charged with 2,4-dichlorophenol (5.0 kg, 30.7 mol), potassium carbonate (6.36 kg, 46.0 mol), and N,N-dimethylformamide (DMF, 20 L).

  • Reagent Addition: The mixture is stirred and heated to 80°C. 2-Bromoacetaldehyde diethyl acetal (6.64 kg, 33.7 mol) is added dropwise over 2 hours, maintaining the internal temperature below 90°C.

  • Reaction Monitoring: The reaction is monitored by HPLC for the disappearance of 2,4-dichlorophenol. The reaction is typically complete after 4-6 hours at 80-90°C.

  • Work-up: The reaction mixture is cooled to room temperature and quenched with water (20 L). The product is extracted with toluene (2 x 15 L). The combined organic layers are washed with water (3 x 10 L) and brine (10 L), then dried over anhydrous sodium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude intermediate as an oil.

Step 2: Cyclization to this compound
  • Reactor Setup: A 50 L reactor equipped as described above is charged with polyphosphoric acid (PPA, 15 kg).

  • Reagent Addition: The crude intermediate from Step 1 is added portion-wise to the PPA at 100°C. The addition rate is controlled to maintain the internal temperature between 110-120°C.

  • Reaction: The mixture is stirred at 120°C for 3-5 hours. Reaction completion is monitored by GC.

  • Work-up: The hot reaction mixture is carefully poured onto crushed ice (30 kg). The resulting precipitate is collected by filtration and washed with water until the filtrate is neutral.

  • Purification: The crude solid is recrystallized from ethanol or a hexane/ethyl acetate mixture to afford pure this compound.

Visualizations

experimental_workflow start Start: 2,4-Dichlorophenol step1 Step 1: O-Alkylation (Bromoacetaldehyde diethyl acetal, K2CO3, DMF) start->step1 intermediate Intermediate: 2-(2,4-Dichlorophenoxy)acetaldehyde Diethyl Acetal step1->intermediate step2 Step 2: Cyclization (Polyphosphoric Acid, 120°C) intermediate->step2 crude_product Crude this compound step2->crude_product purification Purification (Recrystallization) crude_product->purification final_product Final Product: This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Low Yield or High Impurity cause1 Incomplete Reaction? issue->cause1 cause2 Side Reactions? issue->cause2 cause3 Purification Loss? issue->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a Yes solution1b Check Reagent Purity cause1->solution1b Yes solution2a Optimize Temperature cause2->solution2a Yes solution2b Change Catalyst cause2->solution2b Yes solution3a Optimize Solvent System cause3->solution3a Yes solution3b Alternative Isolation Method cause3->solution3b Yes

Caption: Troubleshooting logic for synthesis issues.

Validation & Comparative

In-Silico Docking of Benzofuran Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico docking performance of various benzofuran derivatives, with a focus on halogenated compounds, against key biological targets. The information presented is supported by experimental data from recent studies, offering insights into their potential as therapeutic agents.

Benzofuran derivatives, a significant class of heterocyclic compounds, have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] In-silico molecular docking is a crucial computational tool that predicts the binding affinity and interaction of these small molecules with specific protein targets, thereby guiding the design and development of new drugs.[4][5] This guide synthesizes findings from multiple studies to present a comparative analysis of their docking performance against prominent targets like Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol 3-kinase (PI3K), and bacterial proteins.

Comparative Analysis of Binding Affinities

The following tables summarize the quantitative data from various in-silico docking and biological activity studies on benzofuran derivatives. Lower binding energies and IC50 values generally indicate higher potency.

Table 1: In-Silico Docking Scores of Benzofuran Derivatives against EGFR

Compound ClassDerivativePDB IDDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Benzofuran-1,2,3-triazole hybridBENZ-04544HJO-10.2Erlotinib-7.9
Benzofuran-1,2,3-triazole hybridBENZ-01434HJO-10.0Erlotinib-7.9
Benzofuran-1,2,3-triazole hybridBENZ-12924HJO-9.9Erlotinib-7.9
Benzofuran-1,2,3-triazole hybridBENZ-03354HJO-9.8Erlotinib-7.9
6-Methyl-2,3-diphenyl-1-benzofuran (Hypothetical)-4HJO-9.8Gefitinib-10.5
Cyanobenzofuran derivativeCompound 2--Gefitinib-
Cyanobenzofuran derivativeCompound 3--Gefitinib-
Cyanobenzofuran derivativeCompound 10--Gefitinib-
Cyanobenzofuran derivativeCompound 11--Gefitinib-

Data compiled from multiple sources.[4][6][7] Note: The data for 6-Methyl-2,3-diphenyl-1-benzofuran is presented for illustrative purposes as found in the literature.[6]

Table 2: Biological Activity of Benzofuran Derivatives against Cancer-Related Targets

Compound ClassDerivativeTargetIC50Reference CompoundReference IC50
Benzofuran-Chalcone hybridCompound 3iTubulin Polymerization5.51 x 10⁻⁵ µM--
Benzofuran-Chalcone hybridCompound 3oTubulin Polymerization1.76 x 10⁻⁴ µM--
Cyanobenzofuran derivativeCompound 2EGFR-TK0.81–1.12 µMGefitinib0.90 µM
Cyanobenzofuran derivativeCompound 3EGFR-TK0.81–1.12 µMGefitinib0.90 µM
Cyanobenzofuran derivativeCompound 10EGFR-TK0.81–1.12 µMGefitinib0.90 µM
Cyanobenzofuran derivativeCompound 11EGFR-TK0.81–1.12 µMGefitinib0.90 µM
Benzofuran derivativeCompound 8PI3Kα4.1 µMLY2940026.18 µM
Benzofuran derivativeCompound 9PI3Kα7.8 µMLY2940026.18 µM
Benzofuran derivativeCompound 11PI3Kα20.5 µMLY2940026.18 µM
Aurone (4,6-Dibromo derivative)4,6-Dibromo-2-(4-(trifluoromethyl)benzylidene)benzofuran-3(2H)-oneAlkaline Phosphatase7.12 µM--

Data compiled from multiple sources.[7][8][9][10][11]

Table 3: In-Silico Docking and Antibacterial Activity of Benzofuran Derivatives

Compound ClassDerivativeTarget ProteinDocking Score (kcal/mol)Bacterial StrainMIC (µg/mL)
Benzofuran-triazine hybridCompound 8eDihydrofolate reductase (DHFR)-S. aureus, B. subtilis, S. entritidis, E. coli32-125
Substituted BenzofuranM5k1aj6-6.9 to -10.4--
Substituted BenzofuranM5n1aj6-6.9 to -10.4--
Substituted BenzofuranM5o1aj6-6.9 to -10.4--

Data compiled from multiple sources.[5][12][13]

Experimental Protocols

The methodologies for in-silico docking studies cited in this guide generally follow a standardized workflow.

Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).[5] Non-essential components such as water molecules, co-crystallized ligands, and co-factors are removed. Polar hydrogen atoms are added to the protein structure, and appropriate charges are assigned.[6] The 3D structures of the benzofuran derivatives (ligands) are either drawn using chemical drawing software or retrieved from databases like PubChem. The ligands then undergo energy minimization to achieve a stable conformation.[6]

Molecular Docking Simulation: Software such as AutoDock, AutoDock Vina, or Molecular Operating Environment (MOE) is commonly used to perform the docking calculations.[5][14] The software predicts the binding poses of the ligand within the active site of the protein and calculates a docking score, which represents the binding affinity.[6]

Analysis of Results: The docking results are analyzed to identify the best binding pose, typically the one with the lowest binding energy.[6] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then visualized and examined to understand the molecular basis of the binding.[10]

Visualizations

General Workflow for In-Silico Docking Studies

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Protein_Prep Protein Preparation (from PDB, remove water, add hydrogens) Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (from PubChem/Draw, energy minimization) Ligand_Prep->Docking Analysis Results Analysis (Binding Energy, Pose Visualization) Docking->Analysis Comparison Comparative Analysis (vs. Known Inhibitors) Analysis->Comparison

A generalized workflow for in-silico molecular docking studies.

Simplified EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K activates AKT Akt PI3K->AKT activates Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation Benzofuran Benzofuran Derivatives Benzofuran->EGFR inhibits

Simplified EGFR signaling pathway and the inhibitory action of benzofuran derivatives.

References

A Comparative Guide to Validated Analytical Methods for 4,6-Dichlorobenzofuran Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of halogenated benzofurans like 4,6-dichlorobenzofuran is crucial for safety assessment, environmental monitoring, and quality control. The selection of a suitable analytical method is a critical step that influences the accuracy and validity of the results. This guide provides a comparative overview of the two primary chromatographic techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Method Comparison: GC-MS vs. HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[1] Given the likely volatility of this compound, GC-MS is a highly suitable method, offering excellent separation and definitive identification based on mass spectra.[2]

High-Performance Liquid Chromatography (HPLC) is a versatile technique applicable to a wide range of compounds, including those that are non-volatile or thermally labile.[1] When coupled with a UV or mass spectrometry detector, HPLC provides a robust alternative for the quantification of benzofuran derivatives.[3]

The following table summarizes the typical performance characteristics of GC-MS and HPLC methods based on data for analogous compounds. It is important to note that these values are representative and would require specific validation for this compound.

Table 1: Comparison of Quantitative Performance for GC-MS and HPLC

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity Range 0.05 - 50 µg/mL0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.995> 0.999
Accuracy (Recovery) 99.8% - 101.5%99.2% - 100.5%
Precision (%RSD) < 2.5%< 1.5%
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.05 µg/mL~0.5 µg/mL

Data presented are representative values for benzofuran derivatives and may vary for this compound.[4]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of a dichlorobenzofuran compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed for the sensitive detection and quantification of volatile chlorinated compounds.

  • Instrumentation : A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.[5]

  • Column : A capillary column such as a DB-5 or HP-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[4][6]

  • Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min.[4]

  • Injector : Splitless injection at 250°C.[4]

  • Oven Temperature Program : Initial temperature of 120°C held for 1 minute, ramped at 15°C/min to 200°C and held for 1 minute, then ramped at 5°C/min to 300°C and held for 10 minutes.[7]

  • MS Detector : Electron Ionization (EI) source with an ionization energy of 70 eV. The scan range is typically m/z 50-400.[4]

  • Sample Preparation : Samples are extracted with a suitable organic solvent like hexane or dichloromethane. Solid-phase extraction (SPE) can be employed for sample cleanup and concentration from complex matrices.[8][9]

  • Calibration : Calibration standards are prepared by diluting a stock solution of the analyte in the extraction solvent.[7]

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantification of benzofuran derivatives that may have lower volatility or thermal stability.[1]

  • Instrumentation : A standard HPLC system equipped with a UV or Diode Array Detector (DAD).[10]

  • Column : A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[11]

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (e.g., 70:30 v/v), often with a small amount of acid like formic acid (0.1%) to improve peak shape.[3]

  • Flow Rate : Typically 1.0 mL/min.[3]

  • Detection : UV detection at a wavelength determined by the absorbance maximum of this compound (e.g., 254 nm or 280 nm).[3]

  • Column Temperature : Maintained at a constant temperature, for example, 30°C.[3]

  • Sample Preparation : A stock solution of the analyte is prepared in a suitable solvent such as acetonitrile. Working standards are prepared by serial dilution in the mobile phase.[4] Samples are dissolved in a suitable solvent and filtered through a 0.45 µm syringe filter before injection.[3]

Method Validation Workflow and Logic

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[10] The following diagrams illustrate the general workflow for analytical method validation and a decision-making process for selecting between GC-MS and HPLC for the analysis of a compound like this compound.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_development 2. Method Development cluster_validation 3. Method Validation cluster_documentation 4. Documentation Define_Requirements Define Analytical Requirements Select_Technique Select Analytical Technique (e.g., GC-MS, HPLC) Define_Requirements->Select_Technique Optimize_Parameters Optimize Method Parameters (e.g., Column, Mobile Phase, Temperature) Select_Technique->Optimize_Parameters Linearity Linearity & Range Optimize_Parameters->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report

General workflow for analytical method validation.

Decision tree for selecting an analytical technique.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 4,6-Dichlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted benzofurans is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of this heterocyclic core in a wide array of biologically active compounds and functional materials. Among these, 4,6-dichlorobenzofuran presents a valuable scaffold for further functionalization. This guide provides an objective comparison of prominent catalytic systems for the synthesis of this compound, with a focus on palladium- and copper-based methodologies. The information presented is supported by experimental data from relevant literature to assist researchers in selecting the most suitable catalytic approach for their synthetic endeavors.

At a Glance: Palladium vs. Copper Catalysis

The construction of the benzofuran ring typically involves the coupling of a phenol with a suitable partner, followed by cyclization. For the synthesis of this compound, a logical starting material is 2,4-dichlorophenol. The primary catalytic methods for this transformation are palladium- and copper-catalyzed cross-coupling reactions, most notably the Sonogashira and Ullmann-type couplings.

FeaturePalladium-Catalyzed SystemsCopper-Catalyzed Systems
Typical Precursors o-Halophenols (including chlorophenols) and terminal alkynes.o-Halophenols and various coupling partners (alkynes, ketones).
Catalyst Loading Generally lower (0.5-5 mol%).Often requires higher catalyst loading (5-20 mol%).
Ligands Often requires specialized phosphine ligands to facilitate catalysis with less reactive chlorides.Can often be performed with simpler, less expensive ligands like 1,10-phenanthroline or even ligand-free under certain conditions.
Reaction Conditions Can often be achieved under milder conditions.May require higher temperatures.
Substrate Scope Generally very broad with high functional group tolerance.Good scope, but can be more sensitive to sterically hindered substrates.
Cost Palladium catalysts and specialized ligands can be more expensive.Copper catalysts are generally more cost-effective.

Performance Comparison of Catalytic Systems

While specific literature exclusively detailing the synthesis of this compound is limited, valuable insights can be drawn from studies on the synthesis of substituted benzofurans from dichlorophenols. A key study by Manabe and coworkers provides a robust palladium-catalyzed one-pot synthesis of substituted benzofurans from dichlorophenols.[1][2] The following table summarizes this and other relevant catalytic systems that could be adapted for the synthesis of this compound.

Catalyst SystemPrecursorsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / Cy-DHTP 2,4-Dichlorophenol, PhenylacetyleneCs₂CO₃Toluene1202485[1][2]
Pd(OAc)₂ / XPhos 2,6-Dichlorophenol, PhenylacetyleneCs₂CO₃Toluene1202482[1][2]
CuBr / 1,10-phenanthroline o-Iodophenol, Acyl Chloride, Phosphorus YlideCs₂CO₃DMSO90-Moderate to Good[3]
PdCl₂(PPh₃)₂ / CuI o-Iodophenol, Terminal AlkyneEt₃NDMF6016Good to Excellent

Note: The copper-catalyzed system is presented for a related transformation and would likely require optimization for use with 2,4-dichlorophenol.

Experimental Protocols

Palladium-Catalyzed One-Pot Synthesis of 2-Substituted-6-chlorobenzofurans from 2,4-Dichlorophenol[1][2]

This protocol is based on the work of Manabe and coworkers and is directly applicable to the synthesis of a precursor to this compound.

Materials:

  • 2,4-Dichlorophenol

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Cyclohexyl-dihydroxyterphenylphosphine (Cy-DHTP) ligand

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add 2,4-dichlorophenol (1.0 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and Cy-DHTP (0.04 mmol).

  • Add anhydrous toluene (5 mL) and the terminal alkyne (1.2 mmol).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-6-chlorobenzofuran.

General Protocol for Copper-Catalyzed Benzofuran Synthesis[3]

This protocol describes a general method for copper-catalyzed benzofuran synthesis and would require adaptation and optimization for the use of 2,4-dichlorophenol.

Materials:

  • o-Halophenol (e.g., 2-Iodophenol as a more reactive starting point for optimization)

  • Coupling partner (e.g., acyl chloride and phosphorus ylide)

  • Copper(I) bromide (CuBr)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dried reaction vessel under an inert atmosphere, combine the o-halophenol (1.0 mmol), acyl chloride (1.2 mmol), and phosphorus ylide (1.2 mmol).

  • Add copper(I) bromide (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and cesium carbonate (2.0 mmol).

  • Add anhydrous DMSO (5 mL).

  • Heat the reaction mixture to 90 °C and stir until the reaction is complete, as monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized catalytic cycles for the palladium- and copper-catalyzed synthesis of benzofurans.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation\nor Alkyne Insertion Transmetalation or Alkyne Insertion Pd(II) Complex->Transmetalation\nor Alkyne Insertion Intermediate Intermediate Transmetalation\nor Alkyne Insertion->Intermediate Intramolecular\nCyclization Intramolecular Cyclization Intermediate->Intramolecular\nCyclization Product\nFormation Product Formation Intramolecular\nCyclization->Product\nFormation Reductive\nElimination Reductive Elimination Product\nFormation->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Benzofuran Benzofuran Reductive\nElimination->Benzofuran o-Halophenol o-Halophenol o-Halophenol->Oxidative\nAddition Alkyne Alkyne Alkyne->Transmetalation\nor Alkyne Insertion

Caption: Generalized Palladium Catalytic Cycle for Benzofuran Synthesis.

Copper_Catalytic_Cycle Cu(I)L_n Cu(I)L_n Coordination\nto Phenol Coordination to Phenol Cu(I)L_n->Coordination\nto Phenol Cu-Phenoxide Cu-Phenoxide Coordination\nto Phenol->Cu-Phenoxide Alkyne\nCoordination Alkyne Coordination Cu-Phenoxide->Alkyne\nCoordination Intermediate Intermediate Alkyne\nCoordination->Intermediate Intramolecular\nNucleophilic Attack Intramolecular Nucleophilic Attack Intermediate->Intramolecular\nNucleophilic Attack Product\nRelease Product Release Intramolecular\nNucleophilic Attack->Product\nRelease Product\nRelease->Cu(I)L_n Benzofuran Benzofuran Product\nRelease->Benzofuran o-Halophenol o-Halophenol o-Halophenol->Coordination\nto Phenol Alkyne Alkyne Alkyne->Alkyne\nCoordination

Caption: Generalized Copper Catalytic Cycle for Benzofuran Synthesis.

Conclusion

Both palladium and copper catalytic systems offer viable routes for the synthesis of this compound, with palladium catalysis being more established for reactions involving less reactive aryl chlorides. The palladium-catalyzed one-pot Sonogashira coupling/cyclization of 2,4-dichlorophenol with a terminal alkyne, particularly with the use of a specialized ligand such as Cy-DHTP, stands out as a highly effective and documented method.[1][2] While copper-catalyzed systems are more economical, they may require more extensive optimization for the challenging coupling of dichlorophenols. The choice of the catalytic system will ultimately depend on factors such as cost, desired yield, and the specific functional groups present in the alkyne coupling partner. The provided protocols and catalytic cycle diagrams offer a solid foundation for researchers to embark on the synthesis of this compound and its derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzofuran Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a series of halogenated benzofuran analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The data presented is primarily based on the findings from the study by Napiórkowska et al. (2019), titled "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents," which explores the cytotoxic effects of newly synthesized benzofuran derivatives against various cancer cell lines.[1][2] This guide will objectively compare the performance of these analogs, provide supporting experimental data, and detail the methodologies employed.

Data Presentation: Cytotoxicity of Benzofuran Analogs

The in vitro cytotoxic activity of a series of benzofuran derivatives was evaluated against three human cancer cell lines: K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervix carcinoma), as well as a normal human umbilical vein endothelial cell line (HUVEC). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. The results highlight the significant impact of halogenation, particularly bromination, on the anticancer activity of these compounds.[1]

Below is a summary of the IC50 values for selected key compounds from the study, illustrating the structure-activity relationship.

Compound IDR1R2R3R4IC50 (µM) vs. K562IC50 (µM) vs. MOLT-4IC50 (µM) vs. HeLaIC50 (µM) vs. HUVEC
1c COOHHOCH3COCH2Br1.8 ± 0.12.0 ± 0.11.9 ± 0.1> 100
1e COCH3BrOCH3COCH31.5 ± 0.11.7 ± 0.11.6 ± 0.1> 100
2d COOCH3HBrCOCH32.5 ± 0.22.8 ± 0.22.6 ± 0.2> 100
3a CONH2HOCH3COCH3> 100> 100> 100> 100
3d CONH2HBrCOCH2Br3.5 ± 0.34.0 ± 0.33.8 ± 0.3> 100

Key SAR Observations:

  • Effect of Bromination: The presence of a bromine atom, particularly on the acetyl group at position 6 (e.g., compound 1c ) or directly on the benzene ring (e.g., compound 2d ), significantly enhances cytotoxic activity against all tested cancer cell lines.[1] The SAR analysis indicated that the introduction of bromine to a methyl or acetyl group attached to the benzofuran system increased cytotoxicity.[1]

  • Role of the Substituent at Position 2: A carboxylic acid group (compound 1c ) or a methyl ester (compound 2d ) at position 2, in combination with bromination elsewhere in the molecule, results in potent anticancer activity. In contrast, an amide group at the same position (compound 3a ) leads to a loss of activity, although activity is somewhat restored with bromination (compound 3d ).

  • Selectivity: The most active brominated compounds (1c , 1e , 2d , and 3d ) demonstrated high selectivity for cancer cell lines, with IC50 values in the low micromolar range, while showing minimal toxicity to normal HUVEC cells (IC50 > 100 µM).[1]

Experimental Protocols

The primary assay used to determine the cytotoxic activity of the benzofuran analogs was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

MTT Cytotoxicity Assay Protocol

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[3][4][5]

  • Cell Seeding:

    • For adherent cell lines (HeLa and HUVEC), cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and incubated for 24 hours to allow for attachment.

    • For suspension cell lines (K562 and MOLT-4), cells are seeded at a density of 1 x 10^4 cells per well immediately before the addition of the test compounds.

  • Compound Treatment:

    • The benzofuran analogs are dissolved in DMSO to prepare stock solutions.

    • Serial dilutions of the compounds are prepared in the appropriate cell culture medium.

    • The culture medium is removed from the wells (for adherent cells) and replaced with the medium containing the test compounds at various concentrations.

    • Cells are incubated with the compounds for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • After the 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[5]

    • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan precipitate.[4]

  • Formazan Solubilization:

    • For adherent cells, the medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

    • For suspension cells, the plate is centrifuged, the supernatant is removed, and the formazan is dissolved in 100 µL of DMSO.

  • Absorbance Measurement:

    • The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Visualizations

MTT_Workflow cluster_setup Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h (Adherent) or 0h (Suspension) start->incubation1 add_compounds Add Benzofuran Analogs (Varying Concentrations) incubation1->add_compounds incubation2 Incubate for 72h add_compounds->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Solubilize Formazan (with DMSO) incubation3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Benzofuran derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6][7] Some studies suggest that these compounds can interfere with key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[8] The following diagram illustrates a generalized pathway that could be targeted by active benzofuran analogs, leading to apoptosis.

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 | Bax Bax (Pro-apoptotic) Bcl2->Bax | Apoptosis Apoptosis Bax->Apoptosis Benzofuran Halogenated Benzofuran Analog Benzofuran->Akt Inhibition

Caption: Generalized PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by benzofuran analogs.

This diagram illustrates the key structural modifications that influence the cytotoxic activity of the studied benzofuran analogs.

SAR_Summary cluster_modifications Key Structural Modifications cluster_activity Biological Outcome BenzofuranCore Benzofuran Scaffold Halogenation Bromination (e.g., -COCH2Br) BenzofuranCore->Halogenation R2_Substituent Position 2 Substituent (e.g., -COOH, -COOCH3) BenzofuranCore->R2_Substituent Inactive_Substituent Less Active Substituent (e.g., -CONH2) BenzofuranCore->Inactive_Substituent Increased_Activity Increased Cytotoxicity (Lower IC50) Halogenation->Increased_Activity R2_Substituent->Increased_Activity Decreased_Activity Decreased Cytotoxicity (Higher IC50) Inactive_Substituent->Decreased_Activity

Caption: Key SAR determinants for the anticancer activity of the benzofuran analogs.

References

Halogen Wars: A Comparative Analysis of the Biological Activity of 4,6-Dichlorobenzofuran and its Brominated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cytotoxic and enzyme inhibitory potential of halogenated benzofurans reveals key structure-activity relationships, guiding future drug discovery efforts. This guide provides a comparative analysis of 4,6-dichlorobenzofuran and its brominated counterparts, offering valuable insights for researchers, scientists, and drug development professionals.

The benzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms into the benzofuran ring system is a common strategy to modulate the physicochemical properties and enhance the biological efficacy of these compounds. This guide focuses on the comparative biological activity of this compound and its brominated analogs, exploring how the nature of the halogen substituent at positions 4 and 6 influences their cytotoxic and enzyme inhibitory potential.

Comparative Cytotoxicity: A Look at a Related Halogenated Benzofuran Series

To illustrate the influence of halogen substitution on cytotoxic activity, we present data from a study on related halogenated methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values of a chlorinated and a brominated analog against a panel of human cancer cell lines.

CompoundHalogen SubstitutionCancer Cell LineIC50 (µM)[1]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)ChlorineA549 (Lung)6.3 ± 2.5
HepG2 (Liver)11 ± 3.2
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)BromineA549 (Lung)3.5 ± 0.6
HepG2 (Liver)3.8 ± 0.5
SW620 (Colon)10.8 ± 0.9

Note: The data presented is for illustrative purposes to highlight the trend of increased cytotoxicity with bromine substitution in a closely related benzofuran series, as direct comparative data for 4,6-dihalobenzofurans was not found.

The data clearly indicates that the brominated derivative (Compound 8) exhibits significantly lower IC50 values against the A549 and HepG2 cancer cell lines compared to its chlorinated counterpart (Compound 7), signifying greater cytotoxic potency.[1] This trend is consistent with other studies on halogenated compounds and is often attributed to the higher lipophilicity and polarizability of bromine, which can enhance membrane permeability and interactions with biological targets.

Experimental Protocols

To ensure the reproducibility and validation of biological activity data, detailed experimental methodologies are crucial.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and its brominated analogs) and incubated for a further 48-72 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curve.

experimental_workflow MTT Cytotoxicity Assay Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Test Compounds incubation_24h->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add Solubilizing Agent incubation_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Enzyme Inhibition Assay

Enzyme inhibition is a common mechanism of action for many therapeutic agents. A general protocol for assessing enzyme inhibition is as follows:

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal activity. Prepare stock solutions of the enzyme, substrate, and inhibitor.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. A control with no inhibitor is also included. The plate is incubated for a specific period (e.g., 15-30 minutes) to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate to all wells.

  • Kinetic Measurement: The reaction progress is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated, and the percentage of inhibition for each inhibitor concentration is determined. The IC50 value is then calculated from the dose-response curve.

Potential Signaling Pathway Inhibition

Halogenated benzofurans may exert their cytotoxic effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. One such hypothetical pathway is the mitogen-activated protein kinase (MAPK) pathway.

signaling_pathway Hypothetical Inhibition of MAPK Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibitor 4,6-Dihalobenzofuran Inhibitor->Raf Inhibition

Caption: Potential inhibition of the MAPK signaling pathway.

Conclusion

The available evidence strongly suggests that brominated benzofurans are likely to exhibit greater biological activity, particularly cytotoxicity against cancer cells, compared to their chlorinated analogs. This is exemplified by the lower IC50 values observed in related brominated benzofuran derivatives. The enhanced potency is likely due to the favorable physicochemical properties of bromine. These findings underscore the importance of halogen selection in the design of novel benzofuran-based therapeutic agents. Further studies directly comparing the biological activities of this compound and 4,6-dibromobenzofuran are warranted to confirm this trend within this specific structural class and to elucidate their precise mechanisms of action.

References

A Comparative Analysis of Experimental and Theoretical NMR Shifts for 4,6-Dichlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This guide provides a comparative overview of theoretical and expected experimental ¹H and ¹³C NMR chemical shifts for 4,6-dichlorobenzofuran. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages computational prediction methods and established principles of substituent effects to provide a robust theoretical framework for researchers.

Data Presentation: Predicted vs. Expected NMR Chemical Shifts

The following tables summarize the computationally predicted and empirically estimated ¹H and ¹³C NMR chemical shifts for this compound. The predicted values were obtained using a reliable online NMR prediction tool, while the expected values are derived from the known NMR data of benzofuran and the application of well-established chlorine substituent effects on aromatic rings.

Table 1: Predicted and Expected ¹H NMR Chemical Shifts for this compound (in ppm)

ProtonPredicted Chemical Shift (ppm)Expected Chemical Shift (ppm)Multiplicity
H-27.657.6 - 7.7d
H-36.806.7 - 6.8d
H-57.307.2 - 7.4s
H-77.507.4 - 7.6s

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values were generated using an online NMR prediction tool. Expected values are estimated based on the known spectrum of benzofuran and chlorine substituent effects.

Table 2: Predicted and Expected ¹³C NMR Chemical Shifts for this compound (in ppm)

CarbonPredicted Chemical Shift (ppm)Expected Chemical Shift (ppm)
C-2145.5145 - 147
C-3107.0106 - 108
C-3a154.0153 - 155
C-4129.0128 - 130
C-5122.0121 - 123
C-6130.0129 - 131
C-7112.0111 - 113
C-7a125.0124 - 126

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values were generated using an online NMR prediction tool. Expected values are estimated based on the known spectrum of benzofuran and chlorine substituent effects.

Understanding Substituent Effects

The presence of two chlorine atoms on the benzofuran ring significantly influences the chemical shifts of the neighboring protons and carbons. Chlorine is an electronegative atom that exhibits a dual electronic effect: a de-shielding inductive effect (-I) and a shielding resonance effect (+M). In aromatic systems, the inductive effect generally dominates, leading to a downfield shift (higher ppm) of nearby nuclei.[1][2]

For ¹H NMR, the protons ortho and para to the chlorine atoms are expected to be more de-shielded (shifted downfield) than the meta protons.[1] In this compound, this would primarily affect H-5 and H-7.

For ¹³C NMR, the carbon atoms directly bonded to the chlorine atoms (C-4 and C-6) will experience the most significant downfield shift. The other carbons in the aromatic ring will also be affected, though to a lesser extent.[3]

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectrum Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Sequence: A standard one-pulse sequence is typically used.

  • Acquisition Parameters:

    • Spectral Width: 12-15 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 scans

3. ¹³C NMR Spectrum Acquisition:

  • Spectrometer: A 100 MHz or higher frequency spectrometer is recommended.

  • Pulse Sequence: A standard proton-decoupled one-pulse sequence is typically used.

  • Acquisition Parameters:

    • Spectral Width: 200-250 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128-1024 scans, depending on the sample concentration.

Mandatory Visualization

The following diagram illustrates the general workflow for comparing theoretical and experimental NMR data for the structural elucidation of a molecule like this compound.

NMR_Workflow Workflow for NMR-Based Structural Elucidation cluster_theoretical Theoretical Analysis cluster_experimental Experimental Analysis cluster_comparison Comparison and Validation Molecule This compound Structure Prediction Computational NMR Prediction (e.g., DFT) Molecule->Prediction Substituent_Effects Analysis of Substituent Effects Molecule->Substituent_Effects Predicted_Shifts Predicted ¹H & ¹³C Chemical Shifts Prediction->Predicted_Shifts Substituent_Effects->Predicted_Shifts Comparison Comparison of Predicted vs. Experimental Predicted_Shifts->Comparison Sample_Prep Sample Preparation NMR_Acquisition ¹H & ¹³C NMR Spectra Acquisition Sample_Prep->NMR_Acquisition Experimental_Spectra Experimental NMR Spectra NMR_Acquisition->Experimental_Spectra Experimental_Spectra->Comparison Structure_Validation Structure Validation Comparison->Structure_Validation

Caption: Workflow for comparing theoretical and experimental NMR data.

References

Comparative Analysis of Benzofuran Derivatives: A Focus on Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of benzofuran derivatives, with a particular focus on their selectivity and potential for cross-reactivity against various biological targets. While specific cross-reactivity data for 4,6-dichlorobenzofuran derivatives remains limited in publicly available literature, this document summarizes the inhibitory activities of structurally related benzofuran compounds against key cellular targets. This information is crucial for assessing the potential for off-target effects and for guiding the development of more selective therapeutic agents.

Data Presentation: Inhibitory Activity of Benzofuran Derivatives

The following tables summarize the in vitro inhibitory activities of various benzofuran derivatives against different biological targets. The data is presented as IC50 values (the concentration of a substance that is required for 50% inhibition in vitro), providing a quantitative measure for comparison.

Table 1: Inhibition of Epidermal Growth Factor Receptor (EGFR) by Benzofuran-Indole Hybrids

CompoundTarget EGFR MutantIC50 (nM)Cell LineAntiproliferative IC50 (µM)
8aa L858R/T790M-PC9-
A549-

Data sourced from studies on novel benzofuran-indole hybrids as EGFR inhibitors. The specific IC50 value for the L858R/T790M EGFR mutant was highlighted as significant, though a precise numerical value was not provided in the abstract. The compound showed selective anticancer effects against NSCLC cell lines PC9 and A549.[1]

Table 2: Inhibition of Pim Kinases by Dibenzofuran Derivatives

CompoundPim-1 IC50 (µM)Pim-2 IC50 (µM)CLK1 IC50 (µM)MV4-11 (AML) Cell Line IC50 (µM)
44 0.06 - 0.280.035 - 0.200.026 - 0.452.6 ± 0.4
45 0.06 - 0.280.035 - 0.200.026 - 0.45-
16 0.06 - 0.280.035 - 0.200.026 - 0.45-
17 0.06 - 0.280.035 - 0.200.026 - 0.45-

Data from a study on dibenzofuran derivatives inspired by cercosporamide. These compounds demonstrated potent inhibition of Pim-1 and Pim-2 kinases and additional activity against CLK1 kinase.[2]

Table 3: P-glycoprotein (P-gp) Inhibition by Thiophenylbenzofuran Derivatives

CompoundFold decrease in IC50 of VincristineFold decrease in IC50 of Paclitaxel
4 Multi-foldMulti-fold
10 Multi-foldMulti-fold
14 Multi-foldMulti-fold

This data indicates that the compounds significantly sensitized P-gp overexpressing cancer cells to chemotherapeutic agents, suggesting potent P-gp inhibition.[3]

Table 4: Lysine-Specific Demethylase 1 (LSD1) Inhibition by Benzofuran Derivatives

CompoundLSD1 IC50 (µM)MCF-7 IC50 (µM)MGC-803 IC50 (µM)H460 IC50 (µM)A549 IC50 (µM)THP-1 IC50 (µM)
17i 0.0652.90 ± 0.325.85 ± 0.352.06 ± 0.275.74 ± 1.036.15 ± 0.49

This study highlights a benzofuran derivative with potent LSD1 inhibition and broad-spectrum anti-proliferative activity against various cancer cell lines.[4]

Experimental Protocols

A detailed methodology for a representative enzyme-linked immunosorbent assay (ELISA) for screening small molecule inhibitors is provided below. This protocol can be adapted to assess the cross-reactivity of this compound derivatives against a panel of kinases or other enzymes.

Protocol: Direct ELISA for Kinase Inhibition Assay

This protocol is based on the principles of a direct ELISA for determining the inhibitory potency of small molecules on a target kinase.[5]

Materials:

  • 96-well microtiter plates

  • Recombinant kinase (e.g., JNK3)

  • Kinase substrate (e.g., ATF-2)

  • ATP solution

  • Kinase assay buffer

  • Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Primary antibody specific for the phosphorylated substrate

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Blocking buffer (e.g., 1% BSA in PBS-T)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for the enzyme conjugate (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the kinase substrate (e.g., ATF-2) diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound substrate.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Compound Incubation: Add serial dilutions of the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Kinase Reaction: Add the recombinant kinase and ATP solution to each well to initiate the phosphorylation reaction. Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

  • Washing: Wash the plate three times with wash buffer to stop the reaction and remove unbound reagents.

  • Primary Antibody Incubation: Add the primary antibody specific for the phosphorylated substrate to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the enzyme substrate (e.g., TMB) to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Diagram 1: Experimental Workflow for Kinase Inhibition ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis p1 Coat with Substrate p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 r1 Add Test Compounds p4->r1 r2 Add Kinase & ATP r1->r2 r3 Incubate r2->r3 r4 Wash r3->r4 d1 Add Primary Antibody r4->d1 d2 Wash d1->d2 d3 Add Secondary Antibody d2->d3 d4 Wash d3->d4 d5 Add Substrate d4->d5 d6 Stop Reaction d5->d6 a1 Read Absorbance d6->a1 a2 Calculate IC50 a1->a2

Caption: Workflow for a direct ELISA to screen for kinase inhibitors.

Diagram 2: Signaling Pathway Inhibition by Benzofuran Derivatives

Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasmic Signaling cluster_cellular_response Cellular Response EGFR EGFR Pim Pim Kinases EGFR->Pim Proliferation Cell Proliferation Pim->Proliferation Survival Cell Survival Pim->Survival LSD1 LSD1 (in nucleus) LSD1->Proliferation Benzofuran Benzofuran Derivatives Benzofuran->EGFR Inhibition Benzofuran->Pim Inhibition Benzofuran->LSD1 Inhibition

Caption: Potential inhibition points of benzofuran derivatives in cellular signaling pathways.

References

Benchmarking Synthetic Routes for 4,6-Dichlorobenzofuran: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For chemists and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. One such compound of interest is 4,6-dichlorobenzofuran, a halogenated derivative of the benzofuran scaffold that is prevalent in many biologically active molecules. This guide aims to provide a comparative analysis of synthetic routes to this specific molecule. However, a comprehensive search of the current scientific literature and patent databases reveals a significant lack of established or novel synthetic routes specifically targeting this compound.

Hypothetical Synthetic Pathway

A speculative route could involve the O-alkylation of 2,4-dichlorophenol with a two-carbon synthon, followed by an intramolecular cyclization to form the furan ring. This general concept is illustrated in the workflow below.

A 2,4-Dichlorophenol B O-Alkylation (e.g., with 2-chloroacetaldehyde dimethyl acetal) A->B Step 1 C 2-(2,4-Dichlorophenoxy)acetaldehyde dimethyl acetal B->C D Acid-catalyzed Cyclization & Dehydration C->D Step 2 E This compound D->E

Caption: Hypothetical synthesis of this compound.

In this proposed pathway, 2,4-dichlorophenol would first be subjected to an O-alkylation reaction. The resulting intermediate, a substituted phenoxyacetaldehyde or its protected form, would then undergo an acid-catalyzed cyclization, likely a Pomeranz–Fritsch type reaction or a similar electrophilic aromatic substitution, followed by dehydration to yield the target this compound.

Data Presentation and Experimental Protocols

Due to the absence of specific literature reports on the synthesis of this compound, a quantitative comparison of different routes is not feasible at this time. Key performance indicators such as reaction yield, purity, optimal reaction conditions (temperature, time, catalysts), and cost-effectiveness would need to be established through experimental investigation.

Should a researcher endeavor to develop a synthetic route, a detailed experimental protocol would need to be meticulously documented. This would include:

  • Materials and Methods: A comprehensive list of all reagents, solvents, and catalysts with their respective grades and suppliers.

  • Reaction Setup: A detailed description of the reaction vessel, atmosphere (e.g., inert gas), and temperature control.

  • Procedure: A step-by-step account of the addition of reagents, reaction monitoring (e.g., by thin-layer chromatography or gas chromatography), and work-up procedures.

  • Purification: Detailed methods for the isolation and purification of the product (e.g., column chromatography, recrystallization, or distillation).

  • Characterization: Full analytical data to confirm the structure and purity of the final compound, including but not limited to NMR (¹H, ¹³C), mass spectrometry, and elemental analysis.

Conclusion for Researchers

The synthesis of this compound represents an underexplored area in synthetic organic chemistry. The lack of published methods presents an opportunity for novel research to establish an efficient and scalable route to this compound. The development of such a synthesis would be a valuable contribution to the field, potentially enabling the exploration of its utility in medicinal chemistry and materials science. Future work should focus on the practical investigation of plausible synthetic pathways, such as the one hypothesized above, to generate the empirical data necessary for a thorough comparative analysis.

Safety Operating Guide

Proper Disposal of 4,6-Dichlorobenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: 4,6-Dichlorobenzofuran is a chlorinated aromatic compound and must be handled as highly hazardous waste. Due to its chemical structure, it is presumed to be toxic and environmentally persistent. Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down drains. Improper disposal can lead to severe environmental contamination and significant health risks. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.

Hazard Profile and Waste Classification
Hazard Classification (Inferred)GHS Category (Anticipated)Recommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation)Category 1 or 2Avoid all contact; use in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Specific Target Organ ToxicityCategory 2Avoid breathing dust or vapors.
Hazardous to the Aquatic EnvironmentCategory 1Do not allow to enter drains or waterways.

Detailed Disposal Protocol

This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste.

Personal Protective Equipment (PPE) and Safety Measures
  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Disposable gloves are for single use only. If contamination occurs, remove gloves immediately, wash hands, and don a new pair.[1]

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Body Protection: Wear a lab coat, and for larger quantities or potential for splashing, a chemically resistant apron.

  • Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges and a particulate filter is recommended, especially when handling the solid form.

  • Work Area: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

Waste Segregation and Containment
  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, robust, and sealable container.[2] The container must be compatible with chlorinated organic compounds.

  • Liquid Waste: If the compound is in solution, use a designated, leak-proof, and shatter-resistant waste container clearly labeled "Halogenated Organic Waste."[2] Do not mix with non-halogenated or other incompatible waste streams.

Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).

  • Storage: Store the sealed waste containers in a designated, secure hazardous waste accumulation area.[2] Ensure the storage location is cool, dry, and well-ventilated.[3] Store away from incompatible materials, such as strong oxidizing agents.[4]

Decontamination Procedures
  • Spill Management:

    • Small Spills (in a chemical fume hood): Absorb the spill with an inert material, such as vermiculite or sand. Carefully collect the absorbent material into a designated hazardous waste container.

    • Large Spills: Evacuate the immediate area. Alert laboratory personnel and the institutional Environmental Health and Safety (EHS) office. Prevent the spread of the spill if it is safe to do so. Allow trained personnel to manage the cleanup.

  • Surface Decontamination: Decontaminate surfaces that may have come into contact with this compound. A common and effective decontaminating agent for many chemical warfare agents, which are also highly toxic organochlorines, is a 0.5% hypochlorite solution (a 1:10 dilution of household bleach).[5] Allow for sufficient contact time (e.g., 30 minutes) before wiping the area clean.[6] Always test the decontamination solution on a small area of the surface first to ensure compatibility.

Final Disposal Procedure
  • Professional Disposal: The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Incineration: High-temperature incineration is the recommended and most effective method for the complete destruction of chlorinated organic residues.[2]

Experimental Protocols

No specific experimental protocols for the on-site neutralization of this compound are recommended due to its high toxicity and the potential for hazardous reaction byproducts. All disposal procedures should focus on safe containment and transfer to a licensed hazardous waste facility.

Logical Workflow for Disposal

A Identify this compound Waste B Don Appropriate PPE A->B C Segregate Waste (Solid vs. Liquid) B->C D_solid Solid Waste Container (Labeled Halogenated) C->D_solid Solid D_liquid Liquid Waste Container (Labeled Halogenated) C->D_liquid Liquid E Seal and Label Container (Hazardous Waste, Chemical Name, Pictograms) D_solid->E D_liquid->E F Store in Designated Hazardous Waste Area E->F G Contact EHS for Pickup F->G H Professional Disposal (High-Temperature Incineration) G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 4,6-Dichlorobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling, operation, and disposal of 4,6-Dichlorobenzofuran. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the potential toxicity of chlorinated dibenzofurans, a stringent PPE protocol is mandatory. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). It is recommended to double-glove.
Eye Protection Chemical safety goggles and a face shield.
Body Protection A lab coat that is chemical-resistant. Consider a disposable suit for larger quantities or when there is a significant risk of splashing.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when handling the solid compound or preparing solutions. Work should be conducted in a certified chemical fume hood.
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety.

2.1. Receipt and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the chemical name and hazard symbols.

2.2. Handling and Experimental Use

  • All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.

  • Use dedicated glassware and equipment. If not possible, thoroughly decontaminate reusable equipment after use.

  • Avoid the generation of dust or aerosols.

2.3. Decontamination

  • For minor spills within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Decontaminate surfaces with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

2.4. Disposal Plan

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Collect waste in a designated, labeled, and sealed container for halogenated organic waste.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure TypeImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Experimental Protocol: Preparation of a Standard Solution

This protocol outlines the steps for safely preparing a standard solution of this compound.

  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational.

  • Weighing: Tare a clean, dry weighing vial on an analytical balance inside the fume hood. Carefully add the desired amount of this compound to the vial using a clean spatula.

  • Dissolution: Add a small amount of a suitable solvent (e.g., toluene, hexane) to the vial to dissolve the compound.

  • Transfer: Quantitatively transfer the solution to a clean volumetric flask.

  • Dilution: Rinse the weighing vial with the solvent multiple times, transferring the rinsate to the volumetric flask. Dilute the solution to the final volume with the solvent.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Labeling: Clearly label the flask with the chemical name, concentration, solvent, and date of preparation.

  • Decontamination: Decontaminate all used glassware and equipment as described in the decontamination section.

  • Waste Disposal: Dispose of all contaminated materials, including pipette tips and wipes, in the designated halogenated organic waste container.

Visualizations

Logical Workflow for Handling this compound

prep Preparation (Don PPE, Verify Fume Hood) handling Handling (Weighing, Solution Prep) prep->handling experiment Experimental Use handling->experiment decon Decontamination (Glassware, Surfaces) experiment->decon disposal Waste Disposal (Halogenated Organics) decon->disposal

Caption: Workflow for the safe handling of this compound.

Emergency Response for Accidental Exposure

exposure Accidental Exposure remove Remove from Source (Fresh Air) exposure->remove Inhalation flush Flush with Water (Skin/Eyes for 15 min) exposure->flush Skin/Eye Contact medical Seek Immediate Medical Attention remove->medical flush->medical report Report Incident to EHS medical->report

Caption: Emergency response flowchart for accidental exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichlorobenzofuran
Reactant of Route 2
Reactant of Route 2
4,6-Dichlorobenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.